Ramixotidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84071-15-8 |
|---|---|
Molecular Formula |
C16H21N3O3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxidopyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C16H21N3O3S/c1-18(2)11-14-5-6-15(22-14)12-23-9-7-17-16(20)13-4-3-8-19(21)10-13/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,17,20) |
InChI Key |
HIVRCMFJEMKPDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=O)C2=C[N+](=CC=C2)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CM 57755 CM-57755 N-(2-(5-dimethylaminomethylfuran-2-ylmethylthio)ethyl)-3-pyridinecarboxamide 1-oxide dihydrochloride ramixotidine ramixotidine dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Ramixotidine: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramixotidine is a competitive histamine H2-receptor antagonist, a class of drugs that decrease gastric acid production.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, synthesizing available data to offer a comprehensive resource for researchers and drug development professionals. The document details its primary pharmacological target, downstream signaling pathways, and ancillary effects, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate complex interactions.
Core Mechanism of Action: Histamine H2-Receptor Antagonism
The primary mechanism of action of this compound is the competitive and reversible antagonism of the histamine H2 receptor.[1] These receptors are predominantly located on the basolateral membrane of parietal cells within the gastric mucosa.[2]
Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion.[3] It binds to H2 receptors, which are Gs protein-coupled receptors.[4] This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the translocation and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in gastric acid secretion, actively transporting H+ ions into the gastric lumen.
By competitively binding to the H2 receptor, this compound prevents histamine from binding and initiating this signaling cascade. This blockade directly reduces the production of cAMP, thereby decreasing the activation of the proton pump and leading to a significant reduction in gastric acid secretion.
Quantitative Pharmacodynamic Data
The potency and efficacy of this compound have been evaluated in clinical studies, primarily by measuring its inhibitory effect on gastric acid secretion. The following tables summarize the available quantitative data, providing a comparison with other well-established H2-receptor antagonists where possible.
| Drug | Parameter | Value | Species | Condition | Reference |
| This compound | Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion | Significant reduction with 400 mg, 0.2 g, and 1.0 g doses | Human | Healthy male volunteers | |
| This compound | Average Plasma Level (60 min post-dose) | 0.3 µg/mL (0.2 g dose) | Human | Healthy male volunteers | |
| This compound | Average Plasma Level (180 min post-dose) | 0.5 µg/mL (0.2 g dose) | Human | Healthy male volunteers | |
| This compound | Average Plasma Level (60 min post-dose) | 1.6 µg/mL (1.0 g dose) | Human | Healthy male volunteers | |
| This compound | Average Plasma Level (180 min post-dose) | 3.7 µg/mL (1.0 g dose) | Human | Healthy male volunteers | |
| Cimetidine | Peak Plasma Level (150 min post-dose) | 3.6 µg/mL | Human | Healthy male volunteers | |
| Ranitidine | pA2 | 7.2 | Guinea pig (atrium) | In vitro | |
| Cimetidine | pA2 | 6.25 | Guinea pig (atrium) | In vitro | |
| Ebrotidine | Ki (H2 Receptor) | 127.5 nmol/L | Guinea pig (brain) | In vitro | |
| Ranitidine | Ki (H2 Receptor) | 190.0 nmol/L | Guinea pig (brain) | In vitro | |
| Cimetidine | Ki (H2 Receptor) | 246.1 nmol/L | Guinea pig (brain) | In vitro | |
| Ebrotidine | Ki (H1 Receptor) | > 5000 nmol/L | Guinea pig (brain) | In vitro | |
| Ranitidine | Ki (H1 Receptor) | > 5000 nmol/L | Guinea pig (brain) | In vitro | |
| Cimetidine | Ki (H1 Receptor) | > 5000 nmol/L | Guinea pig (brain) | In vitro |
Ancillary Mechanisms and Effects
Cytoprotective Effects
While the primary mechanism of H2-receptor antagonists is the reduction of gastric acid, evidence suggests they may also exert cytoprotective effects on the gastric mucosa. This protection is thought to be mediated by several factors, including:
-
Increased Gastric Mucus Secretion: Some H2-receptor antagonists have been shown to increase the secretion of gastric mucus, which forms a protective barrier against the acidic environment of the stomach.
-
Stimulation of Prostaglandin Synthesis: Prostaglandins play a crucial role in maintaining mucosal integrity. Some studies suggest that H2 blockers may enhance the synthesis of protective prostaglandins.
-
Increased Mucosal Blood Flow: Adequate blood flow is essential for maintaining the health of the gastric mucosa. Some cytoprotective agents have been shown to increase mucosal blood flow.
-
Stimulation of Cell Proliferation: In vitro studies have indicated that some H2-receptor antagonists can stimulate the proliferation of gastric mucosal cells, which would aid in the repair of damaged tissue.
The precise contribution of this compound to these cytoprotective mechanisms requires further specific investigation.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings related to this compound's mechanism of action, this section outlines the detailed methodologies for key experiments typically employed in the characterization of H2-receptor antagonists.
In Vivo Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Human Volunteers
This protocol is based on the methodology described in the clinical study of this compound.
Objective: To assess the in vivo efficacy of this compound in inhibiting gastric acid secretion stimulated by pentagastrin.
Subjects: Healthy male volunteers, screened for normal health status through physical examination, ECG, and standard laboratory tests.
Procedure:
-
Fasting: Subjects fast overnight prior to the study.
-
Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach of each subject for the collection of gastric contents.
-
Basal Secretion Collection: Gastric juice is collected for a baseline period (e.g., 60 minutes) to determine the basal acid output.
-
Drug Administration: Subjects receive a single oral dose of this compound or placebo in a randomized, double-blind manner.
-
Pentagastrin Stimulation: At a specified time post-drug administration (e.g., 60 minutes), a continuous intravenous infusion of pentagastrin (e.g., 6 µg/kg/hr) is initiated to stimulate gastric acid secretion.
-
Gastric Sample Collection: Gastric juice is collected continuously in timed intervals (e.g., every 15 minutes) for a defined period (e.g., 3 hours).
-
Blood Sampling: Blood samples are drawn at regular intervals to determine the plasma concentration of this compound.
-
Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid output is calculated for each interval. Plasma concentrations of this compound are determined using a validated analytical method (e.g., HPLC).
-
Data Evaluation: The percentage inhibition of acid secretion by this compound is calculated by comparing the acid output in the drug-treated group to the placebo group. The relationship between plasma drug concentration and the degree of acid inhibition is then analyzed.
In Vitro Radioligand Binding Assay for H2 Receptor Affinity
This protocol describes a general method for determining the binding affinity (Ki) of a compound for the histamine H2 receptor.
Objective: To quantify the affinity of this compound for the histamine H2 receptor in a competitive binding assay.
Materials:
-
Cell membranes prepared from a cell line expressing the human histamine H2 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled H2-receptor antagonist (e.g., [3H]-Tiotidine).
-
Unlabeled this compound and reference compounds (e.g., cimetidine, ranitidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound) or reference compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Schild Analysis for Determining Competitive Antagonism
Schild analysis is a pharmacological method used to characterize the nature of antagonism and to determine the dissociation constant (KB) of a competitive antagonist.
Objective: To determine if this compound acts as a competitive antagonist at the H2 receptor and to calculate its pA2 value (a measure of antagonist potency).
Procedure:
-
Agonist Concentration-Response Curve: In an isolated tissue preparation that expresses H2 receptors (e.g., guinea pig right atrium), generate a cumulative concentration-response curve for a histamine H2-receptor agonist (e.g., histamine).
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a time sufficient to reach equilibrium.
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with several different concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
A linear regression is fitted to the data. If the slope of the line is not significantly different from 1, the antagonism is considered competitive. The pA2 value is the x-intercept of the regression line.
-
Conclusion
This compound's mechanism of action is centered on its role as a competitive antagonist of the histamine H2 receptor on gastric parietal cells. By blocking the action of histamine, it effectively downregulates the cAMP signaling pathway, leading to a reduction in gastric acid secretion. While quantitative data for this compound are not as extensive as for older H2-receptor antagonists, available evidence from clinical studies demonstrates its efficacy in inhibiting stimulated acid production. Further research to fully elucidate its binding kinetics, selectivity profile, and the specific mechanisms of its potential cytoprotective effects will provide a more complete understanding of its pharmacological profile. The experimental protocols detailed herein provide a framework for such future investigations.
References
- 1. Protection by histamine receptor antagonists and prostaglandin against gastric mucosal barrier disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of anti-acid secretory agents on various types of gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ramixotidine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramixotidine is a potent and selective histamine H2-receptor antagonist, a class of drugs that profoundly impacts gastric acid secretion. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its mechanism of action. The information herein is intended to support research and development efforts in pharmacology and medicinal chemistry.
Chemical Structure and Identification
This compound is a synthetic compound featuring a furan ring, a pyridine N-oxide moiety, and a thioether linkage. Its systematic chemical name is 3-((2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)carbamoyl)pyridine 1-oxide[1].
| Identifier | Value |
| IUPAC Name | 3-((2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)carbamoyl)pyridine 1-oxide[1] |
| CAS Number | 84071-15-8[1] |
| Molecular Formula | C16H21N3O3S[1] |
| SMILES String | CN(C)Cc1oc(CSCCNC(=O)c2cn(ccc2)[O-])cc1 |
| InChI Key | HIVRCMFJEMKPDS-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is noteworthy that a definitive melting point for this compound is not consistently reported in publicly available literature.
| Property | Value | Source |
| Molecular Weight | 335.42 g/mol | |
| Appearance | Solid powder | |
| Boiling Point | 592.3 ± 50.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Flash Point | 312.0 ± 30.1 °C | |
| Melting Point | Not Available | |
| Solubility | Information not readily available. | |
| pKa | Information not readily available. |
Pharmacological Profile
Mechanism of Action: this compound functions as a competitive antagonist at the histamine H2-receptor, which is predominantly located on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine to these receptors, this compound inhibits the downstream signaling cascade that leads to the secretion of gastric acid.
Signaling Pathway of H2-Receptor Antagonism
The binding of histamine to the H2-receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase through the Gs alpha subunit. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various cellular substrates, culminating in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, resulting in gastric acid secretion. This compound, by competitively inhibiting histamine binding, disrupts this entire signaling pathway, leading to a reduction in gastric acid production.
Caption: H2-Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Synthesis of this compound (General Approach)
-
Synthesis of the Furan Moiety: Preparation of 5-((dimethylamino)methyl)furan-2-carbaldehyde.
-
Thioether Linkage Formation: Reaction of the furan derivative with a suitable thiol, such as 2-aminoethanethiol, to form the key intermediate, 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine.
-
Amide Coupling: Coupling of the thioether intermediate with nicotinic acid 1-oxide. This would likely involve the activation of the carboxylic acid group of nicotinic acid 1-oxide (e.g., conversion to an acid chloride or use of a coupling agent like DCC or EDC) followed by reaction with the amine.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
Pharmacological Assays
1. In Vivo Inhibition of Gastric Acid Secretion
This protocol is based on a study conducted on human volunteers to assess the efficacy of this compound in inhibiting pentagastrin-stimulated gastric acid secretion.
-
Subjects: Healthy human volunteers.
-
Procedure:
-
Subjects are administered an oral dose of this compound (e.g., 100, 200, or 400 mg) or a placebo in a randomized, cross-over design.
-
After a set period (e.g., 90 minutes) to allow for drug absorption, gastric acid secretion is stimulated using a subcutaneous injection or intravenous infusion of pentagastrin (a synthetic gastrin analog).
-
Gastric contents are collected at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 2 hours) via a nasogastric tube.
-
The volume of gastric fluid is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.
-
The total acid output is calculated and compared between the this compound and placebo groups to determine the percentage inhibition of gastric acid secretion.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine the significance of the reduction in gastric acid secretion by this compound compared to placebo.
Caption: Workflow for In Vivo Gastric Acid Secretion Inhibition Assay.
2. In Vitro H2-Receptor Binding Assay (Representative Protocol)
This is a representative protocol for a competitive radioligand binding assay to determine the affinity of this compound for the H2-receptor.
-
Materials:
-
Membrane preparations from cells expressing the human H2-receptor.
-
A suitable radioligand, such as [3H]-tiotidine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound solutions at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
In a multi-well plate, incubate the H2-receptor-containing membranes with a fixed concentration of the radioligand ([3H]-tiotidine) and varying concentrations of this compound.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known H2-receptor antagonist.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which provides a measure of the affinity of this compound for the H2-receptor.
-
Conclusion
This compound is a well-characterized H2-receptor antagonist with a distinct chemical structure and a clear mechanism of action. This guide provides foundational technical information for researchers and professionals in the field of drug development. The provided data and protocols can serve as a starting point for further investigation into the synthesis, pharmacology, and potential therapeutic applications of this compound and related compounds.
References
A Technical Guide to the Synthesis of Ramixotidine and Its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramixotidine is a potent and selective histamine H₂-receptor antagonist, a class of drugs that decrease stomach acid production. Its chemical structure, 3-((2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)carbamoyl)pyridine 1-oxide, shares a common intermediate with the well-known drug ranitidine, but diverges in its terminal functional group. This technical guide provides a detailed overview of a plausible synthetic pathway for this compound, based on established methodologies for related compounds. It includes proposed experimental protocols, a discussion of potential derivatives, and quantitative data where available from analogous syntheses. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel histamine H₂-receptor antagonists.
Introduction
Histamine H₂-receptor antagonists are a cornerstone in the treatment of acid-related gastrointestinal disorders, such as peptic ulcers and gastroesophageal reflux disease (GERD). These agents competitively inhibit the action of histamine on the H₂ receptors of parietal cells, leading to a reduction in gastric acid secretion. This compound, a pyridine-1-oxide derivative, represents a modification of the ranitidine scaffold, potentially offering an altered pharmacological profile. Understanding its synthesis is crucial for further research and development in this area.
Proposed Synthesis Pathway of this compound
The synthesis of this compound can be logically divided into two main stages: the construction of the core intermediate, 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine, followed by the coupling of this intermediate with 3-carboxypyridine 1-oxide.
Synthesis of the Key Intermediate: 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine
This intermediate is also a precursor in the synthesis of ranitidine. The pathway typically begins with furfuryl alcohol.
Step 1: Aminomethylation of Furfuryl Alcohol
The first step involves a Mannich reaction to introduce the dimethylaminomethyl group at the 5-position of the furan ring, yielding 5-((dimethylamino)methyl)furan-2-yl)methanol.
Step 2: Thioether Linkage Formation
The resulting alcohol is then reacted with cysteamine (2-aminoethanethiol) to form the thioether linkage, yielding the key intermediate, 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine.
Final Step: Amide Bond Formation
The final step in the proposed synthesis of this compound is the coupling of the amine intermediate with 3-carboxypyridine 1-oxide. This is a standard amide bond formation that can be achieved using a variety of coupling reagents.
Caption: Proposed two-stage synthesis pathway for this compound.
Experimental Protocols (Proposed)
The following protocols are proposed based on analogous reactions found in the literature for the synthesis of ranitidine and related compounds. Researchers should optimize these conditions for the specific synthesis of this compound.
Synthesis of 5-((dimethylamino)methyl)furan-2-yl)methanol (Intermediate 1)
| Parameter | Value | Reference |
| Reactants | Furfuryl alcohol, Dimethylamine (40% aqueous solution), Formaldehyde (37% aqueous solution) | Analogy to ranitidine synthesis |
| Solvent | Acetic Acid | Analogy to ranitidine synthesis |
| Temperature | 0-5°C initially, then room temperature | Analogy to ranitidine synthesis |
| Reaction Time | 12-24 hours | Analogy to ranitidine synthesis |
| Work-up | Basification with NaOH, extraction with an organic solvent (e.g., ethyl acetate), followed by distillation under reduced pressure. | Analogy to ranitidine synthesis |
| Expected Yield | 60-70% | Based on similar reactions |
Detailed Methodology:
-
To a stirred solution of furfuryl alcohol in glacial acetic acid, cooled to 0-5°C, add a pre-mixed solution of aqueous dimethylamine and formaldehyde dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into an ice-water mixture and basify with a concentrated solution of sodium hydroxide to a pH > 10.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 5-((dimethylamino)methyl)furan-2-yl)methanol as an oil.
Synthesis of 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine (Intermediate 2)
| Parameter | Value | Reference |
| Reactants | 5-((dimethylamino)methyl)furan-2-yl)methanol, Cysteamine hydrochloride | Analogy to ranitidine synthesis |
| Solvent | Concentrated Hydrochloric Acid | Analogy to ranitidine synthesis |
| Temperature | Reflux | Analogy to ranitidine synthesis |
| Reaction Time | 4-6 hours | Analogy to ranitidine synthesis |
| Work-up | Cooling, basification, extraction, and purification by chromatography or distillation. | Analogy to ranitidine synthesis |
| Expected Yield | 50-60% | Based on similar reactions |
Detailed Methodology:
-
A mixture of 5-((dimethylamino)methyl)furan-2-yl)methanol and cysteamine hydrochloride in concentrated hydrochloric acid is heated to reflux for 4-6 hours.
-
After cooling, the reaction mixture is diluted with water and basified with a strong base (e.g., NaOH) to pH > 11.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over a drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine, 3-Carboxypyridine 1-oxide | General amide coupling protocols |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), DCC (Dicyclohexylcarbodiimide) | General amide coupling protocols |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | General amide coupling protocols |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | General amide coupling protocols |
| Temperature | 0°C to room temperature | General amide coupling protocols |
| Reaction Time | 2-12 hours | General amide coupling protocols |
| Work-up | Aqueous wash, extraction, and purification by column chromatography. | General amide coupling protocols |
| Expected Yield | 70-90% | Based on similar reactions |
Detailed Methodology (using HATU):
-
Dissolve 3-carboxypyridine 1-oxide in DMF.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Derivatives of this compound
The modular nature of the proposed synthesis allows for the generation of a library of this compound derivatives for structure-activity relationship (SAR) studies. Modifications can be introduced at two primary locations:
-
The Furan Ring: Substitution at other positions of the furan ring or replacement of the furan with other five-membered heterocycles (e.g., thiophene, pyrrole) could be explored.
-
The Pyridine-1-oxide Moiety: Introduction of various substituents on the pyridine ring could modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for the H₂ receptor.
Caption: Potential sites for derivatization of the this compound scaffold.
Conclusion
This technical guide outlines a feasible and logical synthetic pathway for this compound, leveraging established chemical transformations used in the synthesis of related histamine H₂-receptor antagonists. The provided experimental protocols, while based on analogous reactions, offer a solid starting point for the laboratory synthesis of this compound. The potential for generating a diverse library of derivatives through modification of the furan and pyridine-1-oxide moieties presents an opportunity for further SAR studies and the development of novel therapeutic agents. Further research is warranted to optimize the proposed synthesis and to explore the pharmacological profile of this compound and its derivatives.
In Vitro Effects of Ramixotidine on Gastric Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramixotidine is identified as a histamine H2-receptor antagonist, a class of drugs that potently inhibit gastric acid secretion. While specific in vitro studies detailing the direct effects of this compound on gastric parietal cells are not extensively available in publicly accessible literature, this guide synthesizes the established mechanism of action for H2-receptor antagonists to elucidate the expected in vitro effects of this compound. This document outlines the theoretical framework, experimental methodologies, and expected quantitative outcomes based on the pharmacological class. The signaling pathways and experimental workflows are visualized to provide a clear understanding for research and development purposes.
Introduction
Gastric acid secretion is a complex physiological process primarily regulated by histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, plays a crucial role by binding to H2 receptors on gastric parietal cells, triggering a signaling cascade that results in the secretion of hydrochloric acid. This compound, as a histamine H2-receptor antagonist, is designed to competitively inhibit this interaction, thereby reducing gastric acid output. Understanding the in vitro effects of this compound is critical for its preclinical evaluation and further development. Although specific data for this compound is sparse, the well-documented effects of other H2-receptor antagonists like cimetidine and ranitidine provide a strong basis for predicting its activity. A review of pharmacokinetic properties of H2-receptor antagonists mentions that a second peak after oral administration has been observed with cimetidine, ranitidine, famotidine, this compound and etintidine[1].
Mechanism of Action: Histamine H2-Receptor Antagonism
The primary mechanism by which this compound is expected to inhibit gastric acid secretion is through competitive antagonism of the histamine H2 receptor on gastric parietal cells.
Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion
Histamine binding to the H2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively transporting H+ ions into the gastric lumen in exchange for K+ ions.
Expected Quantitative In Vitro Data
While specific experimental data for this compound is not available, the following table outlines the expected parameters and hypothetical data based on the characteristics of other H2-receptor antagonists. This serves as a template for presenting future experimental findings.
| Parameter | Expected Value/Range | Method of Determination | Reference Compound |
| H2 Receptor Binding Affinity (Ki) | 1 - 100 nM | Radioligand binding assay using isolated parietal cell membranes | Cimetidine, Ranitidine |
| IC50 for Histamine-Stimulated Acid Secretion | 0.1 - 10 µM | Measurement of acid production (e.g., aminopyrine uptake) in isolated gastric glands or parietal cells | Cimetidine, Ranitidine |
| Potency (pA2 value) | 6.0 - 8.0 | Schild analysis of dose-response curves in the presence of varying concentrations of this compound | Cimetidine, Ranitidine |
| Inhibition of Histamine-induced cAMP formation | Dose-dependent reduction | Measurement of intracellular cAMP levels in response to histamine with and without this compound | Cimetidine, Ranitidine |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of H2-receptor antagonists. The following are standard protocols used in the field.
Isolation of Gastric Glands and Parietal Cells
A common method for studying gastric acid secretion in vitro involves the use of isolated gastric glands or enriched parietal cell populations from animal models (e.g., rabbit, rat, or guinea pig).
Protocol Outline:
-
Tissue Harvest: Euthanize the animal and surgically remove the stomach.
-
Mucosal Isolation: Open the stomach along the lesser curvature, rinse with saline, and separate the mucosal layer from the underlying muscle.
-
Enzymatic Digestion: Mince the mucosa and incubate with a digestive enzyme solution (e.g., collagenase and pronase) in a buffered medium.
-
Gland/Cell Separation: Gently pipette the digested tissue to release individual glands or cells. For parietal cell enrichment, further separation steps like density gradient centrifugation or cell sorting may be employed.
-
Washing and Resuspension: Wash the isolated glands/cells to remove enzymes and resuspend in an appropriate experimental buffer.
Measurement of Gastric Acid Secretion (Aminopyrine Uptake Assay)
The accumulation of the weak base ¹⁴C-aminopyrine is a widely used indirect method to quantify acid production in isolated gastric glands or parietal cells.
Protocol Outline:
-
Incubation: Aliquots of the isolated gland/cell suspension are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: Histamine is added to stimulate acid secretion. A baseline (unstimulated) control is also included.
-
Aminopyrine Addition: ¹⁴C-aminopyrine is added to all samples.
-
Incubation Period: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Separation: The glands/cells are separated from the incubation medium by centrifugation.
-
Quantification: The amount of radioactivity accumulated within the cells is measured using a scintillation counter. The results are expressed as the ratio of intracellular to extracellular aminopyrine concentration.
Experimental Workflow Visualization
Conclusion
Based on its classification as a histamine H2-receptor antagonist, this compound is expected to be a potent inhibitor of histamine-stimulated gastric acid secretion in vitro. The provided theoretical framework, data presentation templates, and detailed experimental protocols offer a comprehensive guide for researchers and drug development professionals to design and execute studies to confirm and quantify the in vitro efficacy of this compound. Future in vitro studies are essential to fully characterize its pharmacological profile and to provide the specific quantitative data that is currently lacking in the public domain.
References
Early Research on Ramixotidine (CM 57755): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramixotidine, also known as CM 57755, is a competitive histamine H2-receptor antagonist.[1] Early research in the late 1980s focused on its potential as a therapeutic agent for inhibiting gastric acid secretion. This document provides an in-depth technical guide to the foundational preclinical and clinical studies that characterized the initial pharmacodynamic and pharmacokinetic profile of this compound.
Core Mechanism of Action
As a histamine H2-receptor antagonist, this compound competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade responsible for acid secretion.
Preclinical Research: In Vivo Studies in Dogs
Initial preclinical evaluations of this compound (CM 57755) involved assessing its gastric antisecretory effects in animal models.
Comparison with Cimetidine in Dogs
A key study compared the efficacy of this compound dihydrochloride with the established H2-receptor antagonist, cimetidine, in dogs. While the specific quantitative outcomes of this study are not detailed in the available literature, it laid the groundwork for human trials by establishing in vivo activity.
Experimental Protocol:
-
Subjects: Dogs.
-
Interventions: Administration of this compound dihydrochloride (CM 57755) and cimetidine.
-
Primary Outcome: Measurement of gastric acid secretion.
-
Stimulus: Likely a secretagogue such as histamine or pentagastrin to induce acid secretion, a common methodology in such studies.
Clinical Research: Studies in Human Volunteers
Following promising preclinical data, this compound was evaluated in healthy human volunteers to determine its pharmacodynamics, pharmacokinetics, and safety profile.
Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion
A study by Brassinne et al. investigated the inhibitory effect of this compound on gastric acid secretion stimulated by pentagastrin in healthy male volunteers.[1]
Experimental Protocol:
-
Study 1:
-
Subjects: 8 healthy male volunteers.[1]
-
Design: Randomized, crossover trial with weekly intervals.[1]
-
Treatments: Oral administration of placebo, 100 mg, 200 mg, and 400 mg of this compound (CM 57755).[1]
-
Stimulation: Subcutaneous injection of pentagastrin (6 µg/kg) 90 minutes after treatment.
-
Sample Collection: Gastric contents were collected over 15-minute periods for 2 hours post-stimulation.
-
-
Study 2:
-
Subjects: 8 healthy male volunteers.
-
Design: Similar crossover design.
-
Treatments: Oral administration of placebo, 0.5 g and 1.0 g of this compound, and 800 mg of cimetidine.
-
Stimulation: Intravenous infusion of pentagastrin (6 µg/kg/h) for 2 hours, starting 120 minutes after treatment.
-
-
Pharmacokinetic Analysis: Plasma levels of this compound and cimetidine were measured.
Quantitative Data:
| Treatment Group | Cumulative Gastric Secretion (mmol H+/2h, mean ± SD) | Statistical Significance vs. Placebo |
| Study 1 | ||
| Placebo | 46 ± 14 | - |
| This compound 100 mg | Not specified | Not significant |
| This compound 200 mg | Not specified | Not significant |
| This compound 400 mg | Significantly reduced | Significant |
| Study 2 | ||
| Placebo | 62 ± 11 | - |
| This compound 0.5 g | Significantly reduced | Significant |
| This compound 1.0 g | Significantly reduced | Significant |
| Cimetidine 800 mg | Significantly reduced | Significant |
Table 1: Effect of this compound on Pentagastrin-Stimulated Gastric Acid Secretion in Human Volunteers.
| Drug & Dose | Time Post-Administration | Average Plasma Concentration (µg/mL) |
| This compound 0.2 g | 60 min | 0.3 |
| 180 min | 0.5 | |
| This compound 1.0 g | 60 min | 1.6 |
| 180 min | 3.7 | |
| Cimetidine 800 mg | 150 min (Peak) | 3.6 |
Table 2: Plasma Concentrations of this compound and Cimetidine in Human Volunteers.
The study concluded that individual plasma levels of this compound were consistent with the observed inhibition of gastric acid secretion.
Effects on Plasma Hormones
A subsequent study by Colle et al. assessed the impact of a therapeutic dose of this compound on various hormone levels in healthy male volunteers over a two-week period.
Experimental Protocol:
-
Subjects: Three groups of eight healthy male volunteers.
-
Design:
-
Day 1-2: Placebo for all groups.
-
Day 3-16: Daily morning doses of either cimetidine (800 mg), this compound (750 mg), or placebo.
-
Day 17: Placebo for all groups.
-
-
Hormone Analysis: Plasma levels of prolactin, testosterone, and 17 beta-estradiol were measured on Days 2, 3, 16, and 17 at multiple time points before and after treatment. Gastrin was assayed 180 minutes after treatment on the same days.
Quantitative Data:
The study reported that the mean pre- and post-treatment areas under the time-concentration curves for prolactin, testosterone, and 17 beta-estradiol were not significantly different among the three groups on any test day, or within the same group throughout the study. Similarly, there were no statistically significant differences in plasma gastrin levels between the groups.
| Hormone | This compound (750 mg) Effect | Cimetidine (800 mg) Effect |
| Prolactin | No significant change | No significant change |
| Testosterone | No significant change | No significant change |
| 17 beta-Estradiol | No significant change | No significant change |
| Gastrin | No significant change | No significant change |
Table 3: Summary of Hormonal Effects of this compound and Cimetidine in Human Volunteers.
No subjective side effects or abnormalities in blood pressure, heart rate, or standard laboratory tests were reported for this compound.
Conclusion
The early research on this compound (CM 57755) established its role as a potent histamine H2-receptor antagonist with significant gastric acid antisecretory effects in both preclinical models and human subjects. Key findings from these initial studies demonstrated a dose-dependent inhibition of pentagastrin-stimulated acid secretion. Importantly, at therapeutic doses, this compound did not appear to significantly alter plasma levels of prolactin, sex steroids, or gastrin, suggesting a favorable safety and tolerability profile in comparison to some other H2-receptor antagonists of that era. These foundational papers provided the essential data to warrant further clinical development of this compound for acid-related disorders.
References
The Pharmacodynamics of H₂-Receptor Antagonists in Animal Models: A Technical Guide
Disclaimer: Information regarding "Ramixotidine" is sparse in publicly available scientific literature. Therefore, this document utilizes Ranitidine , a well-characterized and structurally related histamine H₂-receptor antagonist, as a representative compound to illustrate the pharmacodynamic principles and experimental methodologies in animal models. The data and protocols presented herein for Ranitidine can serve as a technical framework for researchers investigating novel H₂-receptor antagonists like this compound.
Executive Summary
This technical guide provides an in-depth overview of the pharmacodynamics of histamine H₂-receptor antagonists, with a specific focus on Ranitidine as a model compound, in various preclinical animal models. It is intended for researchers, scientists, and drug development professionals. This document details the mechanism of action, in vitro potency, and in vivo efficacy in inhibiting gastric acid secretion. Key quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols for cornerstone assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the evaluation process for this class of drugs.
Mechanism of Action: Competitive Antagonism at the Histamine H₂-Receptor
Histamine H₂-receptor antagonists like Ranitidine exert their primary pharmacodynamic effect by competitively and selectively inhibiting the binding of histamine to H₂-receptors located on the basolateral membrane of gastric parietal cells. This action blocks the histamine-induced stimulation of the proton pump (H⁺/K⁺-ATPase), thereby reducing the secretion of gastric acid.
The signaling pathway begins with the release of histamine from enterochromaffin-like (ECL) cells, which then binds to the H₂-receptor on the parietal cell. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates proteins that ultimately lead to the translocation and activation of the H⁺/K⁺-ATPase at the apical membrane of the parietal cell, resulting in the secretion of H⁺ ions into the gastric lumen. H₂-receptor antagonists prevent this cascade by occupying the histamine binding site on the receptor.
Quantitative Pharmacodynamics of Ranitidine
The pharmacodynamic properties of Ranitidine have been extensively characterized through in vitro and in vivo studies.
In Vitro Potency
The potency of H₂-receptor antagonists is often determined in isolated tissue preparations, such as the guinea pig right atrium, where histamine induces a positive chronotropic effect mediated by H₂-receptors. The antagonist potency is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 1: In Vitro H₂-Receptor Antagonist Potency of Ranitidine
| Preparation | Agonist | Parameter | Value | Reference |
|---|---|---|---|---|
| Guinea Pig Isolated Atrium | Histamine | pA₂ | 7.2 | [1] |
| Rat Isolated Uterus | Histamine | pA₂ | 6.95 |[1] |
In Vivo Inhibition of Gastric Acid Secretion
The efficacy of Ranitidine in reducing gastric acid output has been demonstrated in various animal models using different secretagogues to stimulate acid secretion.
Table 2: In Vivo Efficacy of Ranitidine in Conscious Dog Models
| Model | Secretagogue | Ranitidine Dose | Inhibition of Acid Secretion | Reference |
|---|---|---|---|---|
| Conscious Fistula Dog | Histamine | 4-12x lower than Cimetidine | Equi-effective inhibition | [2] |
| Conscious Fistula Dog | Pentagastrin | 4-9x more potent than Cimetidine | Significant inhibition | [3] |
| Conscious Fistula Dog | Bethanechol | 4-9x more potent than Cimetidine | Significant inhibition | [3] |
| Conscious Fistula Dog | Food | 4-12x lower than Cimetidine | Equi-effective inhibition | |
Table 3: In Vivo Efficacy of Ranitidine in Rat and Horse Models
| Model | Secretagogue | Ranitidine Dose (IV) | Inhibition of Acid Secretion | Reference |
|---|---|---|---|---|
| Anesthetized Rat | Histamine | 1 and 10 mg/kg | Significant inhibition for 1-4 hours | |
| Anesthetized Rat | Pentagastrin | 10 mg/kg | Significant inhibition for 2-3 hours |
| Conscious Horse | Basal Secretion | 0.5 mg/kg | Significant inhibition for 4 hours | |
Detailed Experimental Protocols
In Vitro H₂-Receptor Antagonism: Isolated Guinea Pig Atrium Assay
This assay is a classical method for quantifying the potency of H₂-receptor antagonists.
Objective: To determine the pA₂ value of a test compound against histamine-induced tachycardia in the isolated guinea pig right atrium.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The right atrium is dissected free and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O₂ / 5% CO₂.
-
Recording: The atrium is connected to an isometric force transducer to record the spontaneous beating rate. The preparation is allowed to equilibrate for 60 minutes.
-
Agonist Concentration-Response: A cumulative concentration-response curve to histamine is established by adding increasing concentrations of histamine to the organ bath and recording the increase in atrial rate.
-
Antagonist Incubation: The tissue is washed, and after the atrial rate returns to baseline, a known concentration of the antagonist (e.g., Ranitidine) is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).
-
Second Agonist Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to histamine is generated.
-
Data Analysis: The concentration-response curves for histamine in the absence and presence of the antagonist are plotted. The dose ratio (the ratio of the EC₅₀ of histamine in the presence of the antagonist to the EC₅₀ in its absence) is calculated. This procedure is repeated with at least three different concentrations of the antagonist. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA₂ value is the intercept on the x-axis.
In Vivo Gastric Acid Secretion: Conscious Dog with Gastric Fistula
This model allows for the study of gastric secretion in unanesthetized animals, providing a more physiologically relevant assessment.
Objective: To evaluate the inhibitory effect of a test compound on gastric acid secretion stimulated by various secretagogues.
Methodology:
-
Surgical Preparation: Beagle dogs are surgically fitted with a gastric fistula (e.g., a Thomas cannula) in the main body of the stomach. Some models, like the Heidenhain pouch, involve creating a vagally denervated pouch of the stomach, which is also fitted with a cannula. This allows for the separate collection of gastric juice from the pouch, free from food contamination. Animals are allowed a recovery period of several weeks.
-
Experimental Setup: On the day of the experiment, the dogs are fasted overnight. The fistula is opened, and the stomach is rinsed with warm water.
-
Basal Secretion: Gastric juice is collected for a basal period (e.g., four 15-minute intervals) to determine the unstimulated rate of acid secretion.
-
Stimulation: A continuous intravenous infusion of a secretagogue (e.g., histamine dihydrochloride or pentagastrin) is initiated to produce a stable, submaximal plateau of acid secretion.
-
Drug Administration: Once a stable secretory response is achieved, the test compound (e.g., Ranitidine) is administered intravenously or orally.
-
Sample Collection: Gastric juice is collected continuously in timed intervals (e.g., every 15 or 30 minutes) for several hours following drug administration.
-
Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid output is calculated as the product of volume and concentration and expressed in milliequivalents per unit time (mEq/h). The percentage inhibition of acid secretion is calculated by comparing the acid output after drug administration to the pre-drug stimulated plateau.
Conclusion
The pharmacodynamic evaluation of H₂-receptor antagonists in animal models is a critical component of their preclinical development. As demonstrated with Ranitidine, a combination of in vitro assays, such as the isolated guinea pig atrium model, and in vivo studies, particularly using conscious fistula dog models, provides a comprehensive understanding of a compound's potency, efficacy, and mechanism of action. The methodologies and data presented in this guide offer a robust framework for the investigation of new chemical entities like this compound, enabling researchers to effectively characterize their potential as therapeutic agents for acid-related disorders.
References
Ramixotidine: A Technical Overview of an Elusive H2-Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive technical guide on the cellular targets and off-target effects of ramixotidine. However, a thorough search of publicly available scientific literature and databases reveals a significant lack of specific quantitative data and detailed experimental studies for this particular compound. While this compound is identified as a histamine H2-receptor antagonist, crucial information regarding its binding affinities, selectivity profile, and non-target interactions remains largely undocumented in accessible resources.
Therefore, this guide will provide a detailed framework based on the well-established pharmacology of the histamine H2-receptor antagonist class of drugs. The experimental protocols and data presented are representative of the methodologies typically employed to characterize such compounds and should be understood as a general guide rather than a direct reflection of studies performed on this compound.
Core Cellular Target: The Histamine H2 Receptor
This compound's primary cellular target is the histamine H2 receptor , a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. The "-tidine" suffix in its name is a standard nomenclature for this class of antagonists.
Mechanism of Action
Histamine H2 receptors are predominantly found on the basolateral membrane of parietal cells in the gastric mucosa. When activated by endogenous histamine, these receptors initiate a signaling cascade that results in the secretion of gastric acid. This compound, as a competitive antagonist, is presumed to bind to the H2 receptor, thereby preventing histamine from binding and initiating this signaling pathway.
Signaling Pathway
The canonical signaling pathway initiated by H2 receptor activation involves the coupling to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream substrates, ultimately leading to the translocation of H+/K+-ATPase pumps to the apical membrane of the parietal cell and the secretion of protons (H+) into the gastric lumen. This compound is expected to block this entire cascade at its origin.
Figure 1: H2 Receptor Signaling and this compound Inhibition.
Quantitative Data on Receptor Binding and Potency
Specific quantitative data for this compound's binding affinity (Ki) and functional potency (IC50) at the H2 receptor are not publicly available. The following table illustrates the type of data that would be generated to characterize a compound like this compound.
| Target | Parameter | Value | Assay Type |
| Histamine H2 Receptor | Ki | Data not available | Radioligand Binding Assay |
| Histamine H2 Receptor | IC50 | Data not available | cAMP Accumulation Assay |
| Histamine H1 Receptor | Selectivity | Data not available | Radioligand Binding Assay |
| Histamine H3 Receptor | Selectivity | Data not available | Radioligand Binding Assay |
| Histamine H4 Receptor | Selectivity | Data not available | Radioligand Binding Assay |
Table 1: Hypothetical Data Table for this compound's Receptor Affinity and Potency.
Off-Target Effects
Information regarding the off-target effects of this compound is not available. Generally, H2-receptor antagonists are considered to have a relatively clean off-target profile. However, some earlier members of this class have been associated with interactions with other receptors or enzymes. A comprehensive off-target screening would be necessary to determine the selectivity profile of this compound.
A typical off-target screening panel would assess the binding of this compound against a broad range of GPCRs, ion channels, kinases, and other enzymes.
Experimental Protocols
To characterize the cellular targets and off-target effects of a compound like this compound, a series of in vitro experiments would be conducted.
Radioligand Binding Assay for H2 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of this compound for the H2 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human H2 receptor are prepared.
-
Competition Binding: A constant concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for Radioligand Binding Assay.
Functional Assay for H2 Receptor Antagonism
A functional assay, such as a cAMP accumulation assay, is used to determine the potency (IC50) of this compound in inhibiting H2 receptor signaling.
Methodology:
-
Cell Culture: Cells expressing the H2 receptor are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of histamine to activate the H2 receptors.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The IC50 value is determined from the dose-response curve, representing the concentration of this compound that inhibits 50% of the histamine-induced cAMP production.
Off-Target Selectivity Screening
To assess the selectivity of this compound, a broad panel of radioligand binding assays or functional assays for other receptors and enzymes would be performed.
Methodology:
-
Panel Selection: A commercially available or custom-designed panel of targets (e.g., other histamine receptor subtypes, adrenergic receptors, dopaminergic receptors, etc.) is chosen.
-
Screening: this compound is tested at a fixed, high concentration (e.g., 10 µM) against each target in the panel.
-
Hit Identification: Targets showing significant inhibition (typically >50%) are identified as potential off-targets.
-
Dose-Response Analysis: For any identified "hits," full dose-response curves are generated to determine the IC50 or Ki values for the off-target interaction.
Conclusion
This compound is classified as a histamine H2-receptor antagonist, and its primary mechanism of action is presumed to be the competitive inhibition of histamine-mediated gastric acid secretion. While this provides a clear indication of its primary cellular target, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available quantitative data on its binding affinity, functional potency, and selectivity. The experimental protocols outlined in this guide represent the standard methodologies that would be required to fully characterize this compound's interactions with its intended target and to uncover any potential off-target effects. For drug development professionals and researchers, the absence of this critical data underscores the importance of thorough preclinical characterization to ensure both efficacy and safety. Further investigation into the original research and development of this compound would be necessary to populate the data tables and refine the signaling pathway diagrams presented herein.
Ramixotidine: A Technical Overview of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramixotidine, a potent and selective histamine H₂-receptor antagonist, emerged from research efforts to develop effective treatments for peptic ulcer disease. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological profile of this compound. It details the experimental protocols employed in its evaluation, presents quantitative data from key studies in a structured format, and illustrates the pertinent biological pathways and experimental workflows through detailed diagrams.
Introduction
The development of histamine H₂-receptor antagonists revolutionized the management of acid-peptic disorders. These agents competitively inhibit the action of histamine on the H₂-receptors of gastric parietal cells, leading to a significant reduction in gastric acid secretion. This compound, also known by its developmental code CM 57755, was one such molecule investigated for its therapeutic potential in this area.
Discovery and Development
While the detailed timeline of the initial discovery and synthesis of this compound is not extensively documented in readily available literature, it was identified as a competitive histamine H₂-receptor antagonist.[1] The core of its development revolved around the chemical scaffold of a pyridine 1-oxide derivative. The IUPAC name for this compound is 3-((2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)carbamoyl)pyridine 1-oxide.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1.
| Property | Value |
| Chemical Formula | C₁₆H₂₁N₃O₃S |
| Molecular Weight | 335.42 g/mol |
| CAS Number | 84071-15-8 |
| Appearance | Solid powder |
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H₂-receptor on gastric parietal cells. By blocking the binding of histamine, it inhibits the downstream signaling cascade that leads to the activation of the H⁺/K⁺-ATPase proton pump, thereby reducing the secretion of gastric acid into the stomach lumen.
Preclinical and Clinical Studies
This compound underwent preclinical and clinical evaluation to determine its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics
Pharmacokinetic studies in humans revealed that this compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 3 hours.[2] A notable characteristic observed was the appearance of a second peak in plasma concentration after oral dosing.[2] The drug is eliminated relatively quickly from the body.[2]
Pharmacodynamics and Efficacy
Clinical trials in healthy male volunteers demonstrated that this compound inhibits pentagastrin-stimulated gastric acid secretion in a dose-dependent manner.[1]
Table 2: Pharmacodynamic and Pharmacokinetic Data from a Clinical Study in Healthy Volunteers
| Treatment Group | Cumulative Gastric Acid Secretion (mmol H⁺/2h) | Mean Plasma Concentration at 60 min (µg/mL) | Mean Plasma Concentration at 180 min (µg/mL) |
| Placebo | 46 ± 14 | - | - |
| 100 mg this compound | Not significantly reduced | - | - |
| 200 mg this compound | Not significantly reduced | 0.3 | 0.5 |
| 400 mg this compound | Significantly reduced | - | - |
| 0.5 g this compound | Significantly reduced | - | - |
| 1.0 g this compound | Significantly reduced | 1.6 | 3.7 |
| 800 mg Cimetidine | Significantly reduced | - | Peak: 3.6 µg/mL at 150 min |
Data are presented as mean ± SD where available.
Experimental Protocols
Pentagastrin-Stimulated Gastric Acid Secretion Assay
The primary method for evaluating the efficacy of this compound was the pentagastrin-stimulated gastric acid secretion test.
Protocol Overview:
-
Subject Preparation: Healthy volunteers are fasted overnight.
-
Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach to allow for the collection of gastric contents.
-
Basal Acid Output Measurement: Gastric secretions are collected for a defined period (e.g., 60 minutes) to determine the basal acid output.
-
Drug Administration: A single oral dose of this compound, placebo, or a comparator drug is administered.
-
Pentagastrin Stimulation: After a set time post-drug administration (e.g., 90 or 120 minutes), a subcutaneous injection or intravenous infusion of pentagastrin (a synthetic stimulant of gastric acid secretion) is given.
-
Stimulated Acid Output Measurement: Gastric contents are collected at regular intervals (e.g., every 15 minutes) for a specified duration (e.g., 2 hours) following pentagastrin administration.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output is then calculated.
Conclusion
This compound was a promising histamine H₂-receptor antagonist that demonstrated clear pharmacodynamic effects in reducing gastric acid secretion. Its development contributed to the broader understanding of the structure-activity relationships of this class of drugs. While it did not become a widely marketed therapeutic agent, the data from its investigation provide valuable insights for researchers in the field of gastroenterology and drug development. Further research into the historical archives of its developing company may yield more detailed information on its synthesis and early discovery.
References
A Technical Guide to the Solubility and Stability of H2-Receptor Antagonists: A Case Study on Ranitidine
Disclaimer: This document provides a detailed overview of the solubility and stability of Ranitidine, a well-studied histamine H2-receptor antagonist. Due to the limited availability of public data for Ramixotidine, Ranitidine is used here as a representative compound of the same therapeutic class to illustrate the core principles and experimental methodologies relevant to researchers, scientists, and drug development professionals.
Introduction
Histamine H2-receptor antagonists are a class of drugs that decrease stomach acid production. They are primarily used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD)[1][2]. The efficacy and safety of a pharmaceutical product are intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API), with solubility and stability being two of the most critical parameters. This guide provides an in-depth analysis of the solubility and stability of Ranitidine, offering valuable insights for the development of related compounds like this compound.
Solubility Profile
Ranitidine hydrochloride is a white to off-white powder[3]. Its solubility is a key factor in its formulation and bioavailability. It is generally soluble in polar solvents and practically insoluble in nonpolar solvents[3][4].
Qualitative Solubility
A summary of the qualitative solubility of Ranitidine hydrochloride in various solvents is presented in the table below.
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetic Acid | Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Insoluble | |
| 2-hydroxypropyl-beta-cyclodextrin | Soluble |
Quantitative Solubility
The quantitative solubility of Ranitidine hydrochloride in selected solvents is detailed in the following table.
| Solvent | Concentration | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | |
| Water | up to 100 mM |
Stability Profile
The stability of Ranitidine is crucial for determining its shelf-life and ensuring patient safety. Degradation of Ranitidine can be influenced by factors such as pH, temperature, light, humidity, and the presence of other chemical agents.
pH-Dependent Stability
The stability of Ranitidine in aqueous solutions is significantly influenced by pH. The optimal pH range for the stability of Ranitidine hydrochloride in aqueous solutions is between 6.5 and 7.5.
Stability in Intravenous (IV) Admixtures
The stability of Ranitidine in various intravenous fluids is a critical consideration for its clinical administration.
| IV Fluid | Concentration | Storage Condition | Duration | Stability | Reference |
| 0.9% Sodium Chloride | 0.5, 1.0, 2.0 mg/mL | Room Temperature | 7 days | Stable | |
| 5% Dextrose | 0.5, 1.0, 2.0 mg/mL | Room Temperature | 7 days | Stable | |
| 10% Dextrose | 0.5, 1.0, 2.0 mg/mL | Room Temperature | 7 days | Stable | |
| 5% Dextrose and 0.45% Sodium Chloride | 0.5, 1.0, 2.0 mg/mL | Room Temperature | 7 days | Stable | |
| 5% Dextrose with Lactated Ringer's | 0.5, 1.0, 2.0 mg/mL | Room Temperature | >48 hours | Unstable | |
| 0.9% Sodium Chloride | 0.5, 1.0, 2.0 mg/mL | Refrigerated (4°C) | 30 days | Stable | |
| 5% Dextrose | 0.5, 1.0, 2.0 mg/mL | Refrigerated (4°C) | 30 days | Stable | |
| 0.9% Sodium Chloride | 0.05 mg/mL | Room Temperature | >48 hours | Stable | |
| 5% Dextrose | 0.05 mg/mL | Room Temperature | >48 hours | Stable |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Significant degradation of Ranitidine has been observed under the following conditions:
-
Oxidative Stress: Exposure to 1.0% hydrogen peroxide at 60°C for 30 minutes.
-
Acidic Conditions: Treatment with 0.1 N hydrochloric acid at 60°C for 30 minutes.
-
Basic Conditions: Treatment with 0.1 N sodium hydroxide at 60°C for 30 minutes.
Factors such as heat and humidity are also known to influence the rate of degradation.
Experimental Protocols
Solubility Determination
Objective: To determine the solubility of the API in various solvents.
Methodology:
-
Add an excess amount of the API to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Analyze the concentration of the API in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantification of the API and its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M orthophosphoric acid solution, pH 3.0) and an organic solvent (e.g., methanol). A common mobile phase composition is a 35:65 v/v mixture of the buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 227 nm or 280 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the API in a suitable solvent to prepare a stock solution of known concentration.
-
For liquid dosage forms, accurately measure a volume equivalent to a specific amount of the API and dilute with the solvent.
-
Filter the sample solution through a 0.45 µm filter before injection into the HPLC system.
Forced Degradation Study Protocol
Objective: To investigate the degradation behavior of the API under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the API in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the API in 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the API with a dilute solution of hydrogen peroxide (e.g., 1.0%) at a controlled temperature.
-
Thermal Degradation: Expose the solid API to dry heat at an elevated temperature.
-
Photolytic Degradation: Expose a solution of the API to UV light.
-
Analyze all stressed samples using the validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Visualizations
Signaling Pathway of H2-Receptor Antagonists
Caption: Mechanism of action of H2-receptor antagonists.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
References
Methodological & Application
Ramixotidine Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in-vivo investigation of Ramixotidine, a histamine H2-receptor antagonist. The protocols outlined herein are based on established methodologies for evaluating the pharmacodynamics and efficacy of H2-receptor antagonists in preclinical animal models. While specific in-vivo data for this compound is limited in publicly available literature, the provided protocols are adapted from studies on structurally and functionally similar compounds such as Cimetidine, Ranitidine, and Famotidine. These notes are intended to serve as a comprehensive guide for researchers initiating in-vivo studies with this compound.
Introduction
This compound is a histamine H2-receptor antagonist.[1] This class of drugs competitively inhibits the action of histamine at the H2-receptors on the basolateral membrane of parietal cells in the stomach, leading to a reduction in gastric acid secretion.[2][3][4][5] This mechanism of action makes this compound a potential therapeutic agent for acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).
These application notes provide a framework for conducting in-vivo studies to assess the anti-ulcer and gastric acid-suppressing effects of this compound.
Mechanism of Action & Signaling Pathway
This compound, as a histamine H2-receptor antagonist, blocks the signaling cascade that leads to gastric acid secretion. The histamine H2 receptor is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs).
Signaling Pathway of Histamine H2 Receptor:
-
Histamine Binding: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor on parietal cells.
-
Gs Protein Activation: This binding activates the Gs alpha subunit.
-
Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Proton Pump Activation: PKA phosphorylates and activates the H+/K+ ATPase (proton pump) on the apical membrane of the parietal cell.
-
Acid Secretion: The activated proton pump secretes H+ ions into the gastric lumen in exchange for K+ ions, leading to the formation of hydrochloric acid.
This compound competitively antagonizes histamine at the H2 receptor, thereby inhibiting this entire cascade and reducing gastric acid secretion.
In Vivo Experimental Protocols
The following protocols are standard models for evaluating the anti-ulcer activity of H2-receptor antagonists. Doses for this compound should be determined by preliminary dose-ranging studies. As a starting point, dosages used for other H2 blockers in rats can be considered (see Table 1).
Pylorus Ligation (Shay Rat) Model
This model is used to assess the effect of a drug on gastric acid secretion and ulcer formation due to acid accumulation.
Experimental Workflow:
Methodology:
-
Animals: Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24-48 hours before the procedure, with free access to water.
-
Drug Administration: Administer this compound or the vehicle control (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before pyloric ligation. A positive control group receiving a known anti-ulcer drug (e.g., Ranitidine) should be included.
-
Surgical Procedure:
-
Anesthetize the rats using a suitable anesthetic (e.g., ether, ketamine).
-
Make a small midline incision in the abdomen below the xiphoid process.
-
Isolate the stomach and ligate the pyloric end with a silk suture. Take care not to obstruct blood flow.
-
Close the abdominal wall with sutures.
-
-
Post-operative Period: Keep the animals in individual cages and deprive them of water.
-
Sample Collection: After 4 hours, sacrifice the animals by cervical dislocation or CO2 asphyxiation.
-
Analysis:
-
Open the abdomen and ligate the esophagus.
-
Remove the stomach and collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the contents and measure the pH of the supernatant.
-
Determine the total and free acidity by titrating against 0.01 N NaOH using Topfer's reagent and phenolphthalein as indicators.
-
Cut open the stomach along the greater curvature, wash it with saline, and examine the gastric mucosa for ulcers using a magnifying glass.
-
Calculate the ulcer index based on the number and severity of lesions.
-
Stress-Induced Ulcer Model (Cold Water Immersion)
This model assesses the drug's ability to protect against ulcers induced by physiological stress.
Methodology:
-
Animals and Acclimatization: As described in the pylorus ligation model.
-
Fasting: Fast the rats for 24 hours with access to water.
-
Drug Administration: Administer this compound, vehicle, or a positive control 30-60 minutes before stress induction.
-
Stress Induction: Place the rats in a restraint cage and immerse them vertically in cold water (20-22°C) up to the level of the xiphoid process for a specified duration (e.g., 2-3 hours).
-
Sacrifice and Analysis: After the stress period, sacrifice the animals and examine the stomachs for ulcer formation as described previously.
Ethanol-Induced Gastric Ulcer Model
This model evaluates the cytoprotective effects of a drug against a necrotizing agent.
Methodology:
-
Animals and Acclimatization: As described previously.
-
Fasting: Fast the rats for 24 hours with access to water.
-
Drug Administration: Administer this compound, vehicle, or a positive control 30-60 minutes before ethanol administration.
-
Ulcer Induction: Orally administer 1 mL of absolute ethanol to each rat.
-
Sacrifice and Analysis: Sacrifice the animals 1 hour after ethanol administration and examine the stomachs for ulcers.
Quantitative Data
Table 1: Dosages of H2-Receptor Antagonists in Rat In Vivo Models
| Compound | Model | Species | Dose | Route of Administration | Reference |
| Cimetidine | Pylorus Ligation | Rat | 100 mg/kg | i.p. | |
| Ranitidine | Pylorus Ligation | Rat | 10 mg/kg | s.c. | |
| Ranitidine | Pylorus Ligation | Rat | 27 mg/kg | i.p. | |
| Ranitidine | Pylorus Ligation | Rat | 50 mg/kg | p.o. | |
| Famotidine | Colonic Anastomosis | Rat | 2 mg/kg/day | s.c. |
i.p. - intraperitoneal; s.c. - subcutaneous; p.o. - per os (oral)
Data Presentation and Analysis
All quantitative data from the in-vivo experiments should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.
Table 2: Example Data Table for Pylorus Ligation Model
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | pH | Total Acidity (mEq/L) | Free Acidity (mEq/L) | Ulcer Index | % Protection |
| Vehicle Control | - | - | |||||
| This compound | X | ||||||
| This compound | Y | ||||||
| This compound | Z | ||||||
| Positive Control | - |
Conclusion
The protocols described in these application notes provide a robust framework for the in-vivo evaluation of this compound. By utilizing established animal models for anti-ulcer activity and referencing dosages of similar H2-receptor antagonists, researchers can effectively characterize the pharmacodynamic profile of this compound. It is imperative to conduct preliminary dose-response studies to determine the optimal dose range for this compound in the selected animal models. Careful experimental design and statistical analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicokinetics and in vivo genotoxicity after single dose oral gavage and intravenous administration of N-Nitrosonornicotine in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using Ramixotidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of Ramixotidine, a histamine H2-receptor antagonist, in cell culture-based assays. The provided protocols are intended as a starting point for researchers to investigate the effects of this compound on cellular processes such as proliferation, apoptosis, and signal transduction.
Introduction
This compound is a competitive antagonist of the histamine H2 receptor.[1] Histamine H2 receptors are primarily known for their role in mediating gastric acid secretion. Upon activation by histamine, the H2 receptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, H2-receptor antagonists like this compound effectively reduce gastric acid production.
Beyond their effects on gastric acid, studies on other H2-receptor antagonists, such as cimetidine and ranitidine, have revealed their potential to influence cell proliferation and apoptosis in various cancer cell lines. These findings suggest that this compound may also exhibit similar activities, making it a compound of interest for in vitro studies in oncology and gastrointestinal research. For instance, research has shown that H2 blockers can stimulate the proliferation of gastric mucosal cells and inhibit the growth of certain cancer cells.
Potential Applications in Cell Culture
Based on the known mechanism of action of H2-receptor antagonists, this compound can be utilized in a variety of cell-based assays to investigate its biological effects. Potential applications include:
-
Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects of this compound on gastric, colorectal, and other cancer cell lines.
-
Gastrointestinal Research: Studying the cytoprotective effects of this compound on gastric epithelial cells against various insults.
-
Signal Transduction Studies: Elucidating the role of the histamine H2 receptor and cAMP signaling in different cell types.
Experimental Protocols
Here we provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as the human gastric adenocarcinoma AGS or colorectal adenocarcinoma Caco-2 cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
This compound
-
Human gastric cancer cell line (e.g., AGS) or colorectal cancer cell line (e.g., Caco-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).
-
Illustrative Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) (AGS Cells, 48h) |
| 0 (Control) | 100 |
| 1 | 95 |
| 10 | 78 |
| 50 | 52 |
| 100 | 35 |
Note: This data is for illustrative purposes only.
MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the reduction in cell viability observed with this compound treatment is due to the induction of apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Cancer cell line (e.g., AGS or Caco-2)
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat the cells with this compound at the desired concentrations (e.g., IC₅₀ concentration determined from the MTT assay) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Illustrative Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 95 | 3 | 2 |
| This compound (50 µM) | 60 | 25 | 15 |
Note: This data is for illustrative purposes only.
Apoptosis Assay Experimental Workflow
Intracellular cAMP Measurement Assay
This assay is designed to confirm the mechanism of action of this compound as a histamine H2-receptor antagonist by measuring its effect on histamine-induced cAMP production.
Principle: This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of unlabeled cAMP in the sample.
Materials:
-
This compound
-
Histamine
-
Cell line expressing H2 receptors (e.g., CHO-K1 cells stably expressing the human H2 receptor, or a gastric cell line with endogenous expression)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well or 384-well plates
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well or 384-well plate at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of histamine (e.g., EC₅₀ concentration) for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol. This typically involves adding the cell lysate to a plate pre-coated with an anti-cAMP antibody, followed by the addition of a labeled cAMP conjugate and a detection reagent.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the percentage of inhibition of histamine-induced cAMP production against the log concentration of this compound to determine the IC₅₀ value.
-
Illustrative Data Presentation:
| This compound (µM) | Histamine (10 µM) | cAMP Production (% of Histamine Control) |
| 0 | - | 5 |
| 0 | + | 100 |
| 0.1 | + | 85 |
| 1 | + | 55 |
| 10 | + | 20 |
| 100 | + | 8 |
Note: This data is for illustrative purposes only.
Histamine H2 Receptor Signaling Pathway
Disclaimer
The protocols and data presented in these application notes are for guidance and illustrative purposes only. Researchers should optimize these protocols for their specific cell lines and experimental conditions. No specific experimental data for this compound in these assays was found in the public domain at the time of writing; therefore, the presented data tables are hypothetical.
References
Application Notes and Protocols for Determining Dosage of Novel Compounds in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific information is publicly available for a compound named "Ramixotidine." The following application notes and protocols provide a generalized framework for determining the dosage of a novel chemical entity (NCE) in rodent models, using illustrative examples and data from published research on other compounds.
Introduction
Establishing the correct dosage regimen is a critical first step in the preclinical evaluation of any new therapeutic agent. This document outlines the key studies and methodologies required to determine the appropriate dosage of a novel compound in rodent models, including dose-ranging studies, pharmacokinetic analysis, and different administration routes. The protocols provided are based on established practices in preclinical research.
Initial Dose-Finding and Maximum Tolerated Dose (MTD) Studies
The primary objective of these initial studies is to determine the safety profile and the maximum dose of a compound that can be administered without inducing significant toxicity.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
This protocol is designed to assess the acute or sub-chronic toxicity of a novel compound and to identify the MTD.
Materials:
-
Test compound
-
Vehicle solution (e.g., Carboxymethylcellulose, Phosphate Buffered Saline (PBS))
-
Sprague-Dawley rats or C57BL/6 mice
-
Oral gavage needles or appropriate syringes for the chosen route of administration
-
Animal balance
-
Standard rodent diet and water[1]
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week prior to the experiment under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[1]
-
Group Allocation: Randomly distribute animals into multiple groups (e.g., 5 groups, with an equal number of males and females per group). Include a vehicle control group.
-
Dose Preparation: Prepare fresh formulations of the test compound in the chosen vehicle at the desired concentrations.
-
Administration: Administer the compound once daily for a predetermined period (e.g., 5 consecutive days) via the selected route (e.g., oral gavage).[2] Dosing volumes should be calculated based on the most recent body weight of each animal.
-
Monitoring: Observe the animals for clinical signs of toxicity, changes in body weight, and food/water consumption daily.
-
Data Collection: Record all observations. At the end of the study period, blood samples may be collected for hematology and clinical chemistry analysis. A gross necropsy can also be performed.
Data Presentation: Example MTD Study Data
The following table is a hypothetical representation of data from an MTD study, based on a similar study design for a compound referred to as CMC 2.24.[2]
| Group | Dose (mg/kg/day) | Administration Route | Number of Animals (M/F) | Observation Period | Key Findings |
| 1 | Vehicle (Carboxymethylcellulose) | Oral Gavage | 3/3 | 5 days | No adverse effects observed. |
| 2 | 50 | Oral Gavage | 3/3 | 5 days | No adverse effects observed. |
| 3 | 100 | Oral Gavage | 3/3 | 5 days | No adverse effects observed. |
| 4 | 500 | Oral Gavage | 3/3 | 5 days | No adverse effects observed. |
| 5 | 1000 | Oral Gavage | 3/3 | 5 days | No adverse effects observed. |
In this example, the MTD was determined to be greater than 1000 mg/kg/day.
Routes of Administration
The choice of administration route is crucial and depends on the physicochemical properties of the compound and the intended clinical application.
Oral Administration (Gavage)
Oral gavage is a common method for administering precise doses of a compound directly into the stomach.
Protocol:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the corner of the animal's mouth to the last rib to ensure proper tube length.
-
Gently restrain the animal and pass the needle along the side of the mouth, over the tongue, and into the esophagus.
-
Administer the compound slowly. Do not force the needle if resistance is met.
-
Recommended volume for mice is typically up to 10 ml/kg, and for rats, up to 10 ml/kg, though larger volumes have been reported.[3]
Intraperitoneal (IP) Injection
IP injection is a common parenteral route for systemic administration in rodents.
Protocol:
-
Restrain the animal in a supine position with the head tilted slightly down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no bodily fluids are drawn into the syringe before injecting.
-
The maximum recommended injection volume is typically <10 ml/kg for both mice and rats.
Intravenous (IV) Injection
IV injection, usually via the tail vein, provides immediate and complete bioavailability.
Protocol:
-
Warm the animal's tail to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Insert the needle (bevel up) into one of the lateral tail veins.
-
Inject the compound slowly.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
Summary of Administration Parameters
| Species | Route | Needle Gauge | Max Volume |
| Mouse | Oral Gavage | 20-22g | ~10 ml/kg |
| Rat | Oral Gavage | 16-18g | ~10 ml/kg |
| Mouse | IP | 25-27g | < 10 ml/kg |
| Rat | IP | 23-25g | < 10 ml/kg |
| Mouse | IV (tail vein) | 27-30g | ~5 ml/kg |
| Rat | IV (tail vein) | 23-25g | ~5 ml/kg |
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Experimental Protocol: Single-Dose Pharmacokinetic Study
Procedure:
-
Administer a single dose of the test compound to a cohort of animals (e.g., Sprague-Dawley rats) via the desired routes (e.g., oral and intravenous).
-
Collect blood samples at multiple time points. For an oral dose, typical time points might be 5, 10, 15, 30, 45 minutes, and 1, 2, 4, 6, 8, and 24 hours. For an IV dose, earlier time points are critical.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Analyze the concentration of the compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Data Presentation: Example Pharmacokinetic Parameters in Rats
This table summarizes pharmacokinetic data for different compounds administered to rats, as found in the literature.
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| MRTX1133 | 25 | Oral | 129.9 ± 25.23 | 0.75 | 1.12 ± 0.46 | 2.92 |
| MRTX1133 | 5 | IV | - | - | 2.88 ± 1.08 | - |
| Compound C1 | 50 | Oral | 2800 ± 100 | 0.55 | 2.5 ± 0.6 | ~77 |
| Compound C1 | 50 | IV | - | - | 0.9 | - |
| Bromoxynil | 12.9 | Oral | 256.09 (serum) | 48 | 48.0 (serum) | Not Reported |
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanism of action and the experimental plan can aid in study design and interpretation.
Hypothetical Signaling Pathway
Many therapeutic compounds target key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. The diagram below illustrates a hypothetical mechanism where a novel compound inhibits these pathways.
Caption: Hypothetical signaling pathway showing inhibition of inflammatory responses.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound in rodent models.
Caption: General experimental workflow for preclinical drug development.
References
- 1. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Ramixotidine Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramixotidine is a histamine H2-receptor antagonist.[1] As a key research compound, the accurate and consistent preparation of stock solutions is fundamental to obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions.
Physicochemical Data and Solubility
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for accurate stock solution preparation and storage.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₃O₃S | [2][3][4] |
| Molecular Weight | 335.42 g/mol | [2] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage (Solid) | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | |
| Stock Solution Storage | Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C. |
Mechanism of Action: H2-Receptor Antagonism
This compound functions as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, it inhibits the production of gastric acid. This mechanism is central to its therapeutic and research applications.
Caption: this compound inhibits gastric acid secretion by blocking the H2 receptor.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound. The concentration can be adjusted based on experimental needs by modifying the mass of this compound accordingly.
4.1. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): Butyl rubber gloves, safety goggles, lab coat
4.2. Safety Precautions
-
This compound: Handle with care. As with any chemical compound, avoid inhalation, ingestion, and direct skin contact.
-
DMSO: DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying dissolved substances with it. Always wear appropriate PPE, specifically butyl gloves, as nitrile gloves offer less protection against DMSO. Work in a well-ventilated area or a chemical fume hood.
4.3. Experimental Workflow
Caption: Workflow for the preparation of this compound stock solution.
4.4. Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 335.42 g/mol x 1000 mg/g
-
Mass = 3.35 mg
-
-
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh out 3.35 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Gentle warming (not exceeding 40°C) can be applied if necessary to aid dissolution.
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, place the aliquots at -20°C. For short-term storage, 0 - 4°C is acceptable.
-
Dilution for Cell Culture Experiments
When preparing working solutions for cell culture, it is crucial to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations. A common practice is to keep the final DMSO concentration at or below 0.1%.
Example Dilution:
To achieve a final this compound concentration of 10 µM in 1 mL of cell culture medium:
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution in sterile PBS or culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium = 100 µL of 1 mM solution).
-
Add 1 µL of the 1 mM intermediate dilution to 1 mL of the final cell culture volume. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
Always prepare fresh dilutions of the stock solution for each experiment to ensure accuracy and stability.
References
Application Notes and Protocols for the Quantitative Analysis of Ranitidine
A Note on the Analyte: The initial request specified "Ramixotidine." However, extensive searches yielded no results for this compound. It is presumed that this was a typographical error and the intended analyte was Ranitidine , a widely known histamine H₂-receptor antagonist. The following application notes and protocols are therefore provided for the quantification of Ranitidine.
These application notes provide detailed methodologies for the quantitative analysis of Ranitidine in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method 1: Stability-Indicating HPLC-UV Method for Ranitidine in Pharmaceutical Oral Dosage Forms
This method is suitable for the determination of Ranitidine in liquid oral dosage forms and can also be used to separate and quantify its degradation products, making it a stability-indicating assay.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 50-300 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Not explicitly stated, method dependent |
| Limit of Quantification (LOQ) | Not explicitly stated, method dependent |
Experimental Protocol
1. Materials and Reagents:
-
Ranitidine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Methanol (HPLC grade)
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
30% Hydrogen peroxide
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]
-
Mobile Phase: Acetonitrile: Water (0.1% OPA) (25:75 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 314 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ranitidine HCl reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 50, 100, 150, 200, 250, 300 µg/mL).
4. Sample Preparation (from Liquid Oral Dosage Form):
-
Transfer a volume of the oral solution equivalent to 100 mg of Ranitidine into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 150 µg/mL).
5. Forced Degradation Studies (for stability-indicating validation):
-
Acid Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes.[2] Neutralize the solution with 0.1 N NaOH and dilute with mobile phase.
-
Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Neutralize the solution with 0.1 N HCl and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 30 minutes. Dilute with mobile phase.
-
Thermal Degradation: Keep the drug product at 60°C for 24 hours.
-
Photolytic Degradation: Expose the drug product to UV light (200 watt hours/square meter) and sunlight (1.2 Million Lux hours) for 10 days.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Ranitidine standard against its concentration.
-
Determine the concentration of Ranitidine in the sample preparations from the calibration curve.
Experimental Workflow
Caption: Workflow for HPLC-UV quantification of Ranitidine.
Method 2: LC-MS/MS Method for the Determination of Ranitidine in Human Plasma
This method is highly sensitive and selective, making it ideal for pharmacokinetic studies where low concentrations of Ranitidine need to be quantified in a complex biological matrix like plasma.
Quantitative Data Summary
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range | 1-1000 ng/mL | 3.00-500 ng/mL |
| Correlation Coefficient (r) | 0.9991 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 3.00 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.05 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.9% | Not specified |
| Inter-day Precision (%RSD) | ≤ 5.5% | Not specified |
| Accuracy (as relative error) | -0.01% to -1.7% | Not specified |
| Extraction Recovery | Not specified | 94.4% |
Experimental Protocol
1. Materials and Reagents:
-
Ranitidine reference standard
-
Codeine (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
2. LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: Zorbax SB-Aq C18, 150 mm × 4.6 mm i.d., 5 µm.
-
Mobile Phase: Methanol:Acetonitrile:10 mmol/L Ammonium Acetate with 1% Formic Acid (pH 2.4) (12.5:12.5:75 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ranitidine: m/z 315.1 → 176.3.
-
Codeine (IS): m/z 300.1 → 165.1.
-
3. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ranitidine and Codeine (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ranitidine stock solution in methanol:water (50:50) to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution: Dilute the Codeine stock solution to an appropriate concentration (e.g., 100 ng/mL) with methanol:water (50:50).
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
5. Data Analysis:
-
Integrate the peak areas for both Ranitidine and the Internal Standard (IS).
-
Calculate the peak area ratio (Ranitidine/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Ranitidine in the plasma samples from the calibration curve.
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification of Ranitidine in plasma.
References
Application Notes and Protocols for Ramixotidine in Isolated Tissue Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ramixotidine, a competitive histamine H2-receptor antagonist, in isolated tissue experiments. The protocols detailed below are foundational for characterizing the pharmacological activity of this compound and similar compounds.
Introduction to this compound
This compound is a competitive antagonist of the histamine H2-receptor.[1] Like other drugs in its class, such as cimetidine and ranitidine, this compound blocks the action of histamine on H2 receptors, which are notably present on the parietal cells of the gastric mucosa, leading to a reduction in gastric acid secretion.[2][3] Its primary mechanism of action involves the reversible binding to H2 receptors, thereby preventing histamine from initiating its cellular response.[2] In vitro studies are crucial for determining the potency and selectivity of this compound.
Mechanism of Action: Histamine H2-Receptor Signaling
Histamine H2 receptors are G-protein coupled receptors (GPCRs) linked to a stimulatory G protein (Gs). Upon histamine binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a physiological response. In gastric parietal cells, this cascade results in the stimulation of the H+/K+-ATPase proton pump and subsequent acid secretion.[4] this compound, as a competitive antagonist, blocks the initial step of this pathway by preventing histamine from binding to the H2 receptor.
Quantitative Data: Comparative Potency of H2-Receptor Antagonists
| Antagonist | Isolated Tissue | Agonist | pA2 Value | Reference(s) |
| This compound | - | - | - | - |
| Ranitidine | Guinea Pig Atrium | Histamine | 7.2 | |
| Rat Uterus | Histamine | 6.95 | ||
| Guinea Pig Parietal Cells | Histamine | 6.83 - 6.92 | ||
| Cimetidine | Guinea Pig Atrium | Histamine | 6.2 | |
| Famotidine | - | - | ~20-50x > Cimetidine | |
| Etintidine | Guinea Pig Atrium | Histamine | 6.6 - 7.18 | |
| Roxatidine Acetate | Guinea Pig Parietal Cells | Histamine | 6.85 - 7.15 |
Note: The potency of Famotidine is often expressed relative to Cimetidine and Ranitidine.
Experimental Protocols
The following are detailed protocols for evaluating the antagonist activity of this compound on isolated tissue preparations. These are standard pharmacological methods that can be adapted for specific research needs.
Protocol 1: Determination of pA2 of this compound on Isolated Guinea Pig Atrium
Objective: To determine the potency of this compound as a competitive antagonist of histamine-induced positive chronotropic effects in the isolated guinea pig right atrium.
Materials and Reagents:
-
Guinea pig
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Histamine dihydrochloride (agonist)
-
This compound (antagonist)
-
Isolated tissue bath system with temperature control and aeration
-
Force transducer and recording system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Rapidly excise the heart and place it in cold, oxygenated physiological salt solution.
-
Dissect the spontaneously beating right atrium and suspend it in an isolated tissue bath containing physiological salt solution at 32-34°C, bubbled with 95% O2 / 5% CO2.
-
Connect the atrium to a force transducer to record the rate of contraction.
-
Allow the preparation to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
-
Cumulative Concentration-Response Curve for Histamine:
-
Once a stable baseline is achieved, add histamine to the bath in a cumulative manner (e.g., increasing the concentration by half-log units) to obtain a concentration-response curve for the increase in atrial rate.
-
After the maximum response is achieved, wash the tissue extensively to return to the baseline rate.
-
-
Antagonism with this compound:
-
Introduce a known concentration of this compound into the bath and allow it to equilibrate with the tissue for a predetermined time (e.g., 30-60 minutes).
-
Repeat the cumulative histamine concentration-response curve in the presence of this compound.
-
Wash the tissue and repeat the antagonism with at least two other concentrations of this compound.
-
-
Data Analysis:
-
Plot the log concentration of histamine against the change in atrial rate for each condition (control and in the presence of different concentrations of this compound).
-
Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for histamine in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.
-
Protocol 2: Evaluation of this compound on Isolated Rat Uterus
Objective: To assess the ability of this compound to antagonize histamine-induced relaxation of the isolated rat uterus.
Materials and Reagents:
-
Female rat (in estrus for spontaneous activity, or pre-treated with stilbestrol)
-
Physiological salt solution (e.g., de Jalon's solution)
-
Histamine dihydrochloride (agonist)
-
This compound (antagonist)
-
Isolated tissue bath system
-
Isotonic transducer and recording system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a female rat.
-
Excise the uterine horns and place them in cold, oxygenated physiological salt solution.
-
Cut a segment of the uterus (approximately 1.5-2 cm) and suspend it in an isolated tissue bath containing the appropriate physiological salt solution at 30-32°C, aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isotonic transducer under a resting tension of approximately 0.5-1 g.
-
Allow the tissue to equilibrate for 60 minutes, with regular washing.
-
-
Inducing Contractions (if necessary):
-
If the uterus is not spontaneously contracting, a contracting agent (e.g., potassium chloride) can be added to induce a tonic contraction. Histamine-induced relaxation will be measured against this contraction.
-
-
Histamine-Induced Relaxation:
-
Once a stable level of contraction is achieved, add histamine to the bath to induce relaxation. Obtain a concentration-response curve for histamine.
-
Wash the tissue to allow it to return to its contracted state.
-
-
Antagonism with this compound:
-
Add a known concentration of this compound to the bath and allow it to equilibrate for 30-60 minutes.
-
Repeat the histamine concentration-response curve for relaxation in the presence of this compound.
-
Repeat with different concentrations of this compound.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the pA2 value for this compound.
-
Experimental Workflow and Data Visualization
The following diagram illustrates the general workflow for determining the potency of an antagonist like this compound in an isolated tissue experiment.
Conclusion
The protocols and information provided herein offer a solid framework for the in vitro characterization of this compound. By utilizing isolated tissue preparations, researchers can effectively determine its potency and selectivity as a histamine H2-receptor antagonist. This data is essential for the preclinical evaluation of this compound and for understanding its therapeutic potential.
References
Ramixotidine as a Tool Compound in Pharmacology: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ramixotidine is a potent and selective competitive antagonist of the histamine H2 receptor.[1] As a member of the '-tidine' class of compounds, it shares a mechanism of action with other well-characterized H2 receptor antagonists such as cimetidine and ranitidine.[1] Its primary pharmacological effect is the inhibition of gastric acid secretion by blocking the action of histamine on parietal cells in the stomach.[2] This property makes this compound a valuable tool compound for in vitro and in vivo studies investigating the role of the H2 receptor in physiological and pathophysiological processes. Beyond its effects on gastric acid, this compound has also been noted for its cytoprotective properties. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in pharmacological research.
Physicochemical Properties
| Property | Value |
| Chemical Name | 3-((2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)carbamoyl)pyridine 1-oxide |
| Molecular Formula | C16H21N3O3S |
| Molecular Weight | 335.42 g/mol |
| CAS Number | 84071-15-8 |
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H2 receptor. In the stomach, histamine released from enterochromaffin-like (ECL) cells binds to H2 receptors on parietal cells, stimulating the production of gastric acid via the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[2] this compound reversibly binds to the H2 receptor, preventing histamine binding and thereby reducing the downstream signaling cascade that leads to acid secretion.[2]
Figure 1: Signaling pathway of histamine-induced gastric acid secretion and its inhibition by this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and provide a comparison with other common H2 receptor antagonists.
Table 1: In Vitro Potency of H2 Receptor Antagonists
| Compound | pA2 Value (Guinea Pig Atria) | Relative Potency (vs. Cimetidine) |
| This compound | 7.2 | ~4.5x more potent than Cimetidine |
| Cimetidine | 6.2 | 1 |
| Ranitidine | 6.7 - 7.2 | 4-8x more potent than Cimetidine |
| Famotidine | ~8.0 | 20-50x more potent than Cimetidine |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo Inhibition of Gastric Acid Secretion
| Compound | Species | Stimulant | Route of Administration | Notes |
| This compound | Human | Pentagastrin | Oral | Significant reduction in gastric acid secretion at 400 mg. |
| Cimetidine | Human | Pentagastrin | Oral | Significant reduction in gastric acid secretion at 800 mg. |
| Ranitidine | Dog | Histamine | IV | Approximately 8x more potent than cimetidine. |
Table 3: General Pharmacokinetic Parameters of H2 Receptor Antagonists
| Parameter | This compound | Cimetidine | Ranitidine |
| Oral Bioavailability | 50-70% (class average) | ~60-70% | ~50% |
| Elimination Half-life (t½) | 1-3 hours (class average) | ~2 hours | ~2-3 hours |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | Dose-dependent |
| Time to Peak (Tmax) | 1-3 hours (class average) | ~1-2 hours | ~2-3 hours |
Note: A second peak in plasma concentration after oral administration has been observed for this compound.
Experimental Protocols
In Vitro Applications
1. Assessment of H2 Receptor Antagonism in Isolated Guinea Pig Atria
This protocol is a classic method for quantifying the potency of H2 receptor antagonists by measuring their ability to inhibit the positive chronotropic effect of histamine.
Figure 2: Workflow for determining the pA2 value of this compound in isolated guinea pig atria.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution
-
Histamine dihydrochloride
-
This compound
-
Organ bath with force transducer and data acquisition system
Procedure:
-
Humanely euthanize a guinea pig and immediately excise the heart.
-
Dissect the atria and mount them in an organ bath containing Krebs-Henseleit solution at 32°C, continuously gassed with 95% O2 / 5% CO2.
-
Allow the atria to equilibrate for 60 minutes under a resting tension of 1g.
-
Record the basal heart rate.
-
Construct a cumulative concentration-response curve for histamine by adding increasing concentrations (e.g., 10⁻⁸ to 10⁻³ M) to the organ bath and recording the increase in heart rate.
-
Wash the tissue with fresh Krebs-Henseleit solution and allow it to return to the basal rate.
-
Introduce a known concentration of this compound into the bath and incubate for 30-60 minutes.
-
Repeat the histamine concentration-response curve in the presence of this compound.
-
Repeat steps 6-8 with at least two other concentrations of this compound.
-
Data Analysis: Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist. Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.
In Vivo Applications
1. Ethanol-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the cytoprotective effects of compounds against gastric mucosal injury.
Figure 3: Workflow for the ethanol-induced gastric ulcer model in rats.
Materials:
-
Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Ethanol (80%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Fast rats for 24 hours prior to the experiment, with free access to water.
-
Divide the animals into experimental groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Administer vehicle orally.
-
Group 2 (Ethanol Control): Administer vehicle orally.
-
Group 3 (this compound): Administer this compound (e.g., 10, 30, 100 mg/kg) orally.
-
-
One hour after drug or vehicle administration, induce gastric ulcers by oral administration of 1 mL of 80% ethanol to all groups except the vehicle control group.
-
One hour after ethanol administration, humanely euthanize the rats.
-
Excise the stomachs, open them along the greater curvature, and gently rinse with saline.
-
Score the gastric lesions based on their number and severity. The ulcer index can be calculated.
-
Fix a portion of the stomach tissue in 10% formalin for histological examination.
-
Data Analysis: Compare the ulcer index between the this compound-treated group and the ethanol control group to determine the percentage of protection. Histological analysis can be used to assess the extent of mucosal damage and protection at a cellular level.
Selectivity Profile
Cytoprotective Effects
H2 receptor antagonists, including this compound, have demonstrated cytoprotective effects on the gastric mucosa that may be independent of their acid-suppressing activity. The exact mechanism is not fully elucidated but may involve the stimulation of prostaglandin synthesis, increased mucus and bicarbonate secretion, and maintenance of mucosal blood flow.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the histamine H2 receptor. Its potent and selective antagonist activity allows for the targeted inhibition of H2 receptor-mediated signaling in a variety of in vitro and in vivo models. The provided protocols serve as a starting point for researchers to utilize this compound in their investigations of gastric physiology, ulcer pathophysiology, and other H2 receptor-related processes.
References
Application Notes and Protocols for Ramixotidine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramixotidine is a competitive histamine H2-receptor antagonist. This class of drugs works by blocking the action of histamine on the parietal cells in the stomach, thus reducing gastric acid secretion. These application notes provide a comprehensive guide to the experimental design of preclinical and clinical studies for evaluating the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Mechanism of Action & Signaling Pathway
This compound, as a histamine H2-receptor antagonist, competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action attenuates the activation of the Gs alpha-subunit of the associated G-protein complex, leading to reduced stimulation of adenylyl cyclase. Consequently, intracellular cyclic AMP (cAMP) levels decrease, resulting in diminished activation of protein kinase A (PKA). PKA is responsible for phosphorylating proteins that ultimately lead to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. By inhibiting this signaling cascade, this compound effectively suppresses gastric acid secretion.
Quantitative Data Summary
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Assay System | Value | Reference |
| Binding Affinity (Ki) | - | Recombinant Human H2 Receptor | Data not available | - |
| Functional Potency (IC50) | - | Histamine-stimulated cAMP accumulation in CHO cells expressing human H2 receptor | Data not available | - |
| Functional Potency (IC50) | - | Histamine-stimulated acid secretion in isolated rabbit gastric glands | Data not available | - |
Note: Specific in vitro binding affinity and functional potency data for this compound were not publicly available in the searched literature. Researchers should determine these values empirically using the protocols provided below.
Table 2: Preclinical Pharmacodynamics of this compound in Dogs
| Parameter | Model | Dosing | Endpoint | Result | Reference |
| Antisecretory Effect | Histamine-stimulated gastric acid secretion | 0.5, 1, 2 mg/kg, i.v. | Inhibition of acid output | Dose-dependent inhibition | [1] |
| Antisecretory Effect | Pentagastrin-stimulated gastric acid secretion | 0.5, 1, 2 mg/kg, i.v. | Inhibition of acid output | Dose-dependent inhibition | [1] |
Table 3: Human Pharmacokinetics of this compound (Single Oral Dose)
| Dose | Cmax (µg/mL) | Tmax (min) |
| 200 mg | 0.3 | 60 |
| 1000 mg (1.0 g) | 1.6 | 60 |
Data from a study in healthy male volunteers.[2]
Table 4: Human Pharmacodynamics of this compound (Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion)
| Treatment | Cumulative Gastric Acid Secretion (mmol H+/2h) | % Inhibition vs. Placebo |
| Placebo | 62 ± 11 | - |
| This compound (0.5 g) | Significantly Reduced | - |
| This compound (1.0 g) | Significantly Reduced | - |
| Cimetidine (800 mg) | Significantly Reduced | - |
Data from a study in healthy male volunteers where gastric acid secretion was stimulated by a 2-hour i.v. infusion of pentagastrin.[2]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for H2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Tiotidine (a potent H2 antagonist).
-
Non-specific binding control: High concentration of a non-labeled H2 antagonist (e.g., 10 µM Tiotidine or Ranitidine).
-
This compound in a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from H2 receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer.
-
This compound at various concentrations (e.g., 10-11 to 10-5 M) or vehicle for total binding.
-
Non-specific binding control for determining non-specific binding.
-
A fixed concentration of [3H]-Tiotidine (typically at or below its Kd).
-
Membrane preparation (amount of protein to be optimized to ensure that less than 10% of the radioligand is bound).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - Inhibition of Histamine-Stimulated Gastric Acid Secretion
Objective: To determine the functional potency (IC50) of this compound in inhibiting histamine-stimulated gastric acid secretion in isolated gastric glands.
Materials:
-
Rabbit or rat stomachs.
-
Collagenase.
-
Culture medium (e.g., DMEM/F12).
-
Histamine.
-
This compound in a range of concentrations.
-
[14C]-Aminopyrine (a weak base that accumulates in acidic spaces).
-
Buffer solutions.
-
Scintillation counter.
Procedure:
-
Isolation of Gastric Glands: Isolate gastric glands from the stomach mucosa by enzymatic digestion with collagenase.
-
Incubation:
-
Pre-incubate the isolated gastric glands with various concentrations of this compound or vehicle for 15-30 minutes.
-
Add [14C]-Aminopyrine to all samples.
-
Stimulate acid secretion by adding a fixed concentration of histamine (e.g., 10-5 M).
-
Incubate for 30-60 minutes at 37°C.
-
-
Separation: Separate the gastric glands from the incubation medium by centrifugation.
-
Lysis and Counting: Lyse the glands and measure the radioactivity of the trapped [14C]-Aminopyrine using a scintillation counter.
-
Data Analysis:
-
The amount of trapped [14C]-Aminopyrine is proportional to the level of acid secretion.
-
Calculate the percentage inhibition of histamine-stimulated acid secretion for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 3: In Vivo Preclinical Efficacy - Pylorus Ligation-Induced Ulcer Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in preventing the formation of gastric ulcers induced by pylorus ligation.
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
Materials:
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This compound at various doses.
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Ranitidine or Omeprazole).
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Anesthetic (e.g., ketamine/xylazine or isoflurane).
-
Surgical instruments.
-
pH meter.
Procedure:
-
Animal Preparation: Fast the rats for 24-36 hours before the experiment, with free access to water.
-
Dosing: Administer this compound, vehicle, or positive control orally or intraperitoneally 30-60 minutes before surgery.
-
Surgical Procedure (Pylorus Ligation):
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Anesthetize the rats.
-
Make a midline abdominal incision to expose the stomach.
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Ligate the pyloric end of the stomach, being careful not to obstruct the blood supply.
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Suture the abdominal wall.
-
-
Post-Surgery: Keep the animals in individual cages and deprive them of water.
-
Sacrifice and Sample Collection: After a set period (e.g., 4-19 hours), sacrifice the animals by cervical dislocation or CO2 asphyxiation.
-
Evaluation:
-
Dissect the stomach and collect the gastric contents.
-
Measure the volume of gastric juice and its pH.
-
Determine the free and total acidity by titration with 0.01 N NaOH.
-
Open the stomach along the greater curvature and wash it with saline.
-
Examine the gastric mucosa for ulcers and score the ulcer index based on the number and severity of lesions.
-
-
Data Analysis:
-
Compare the ulcer index, gastric volume, pH, and acidity among the different treatment groups.
-
Calculate the percentage of ulcer inhibition for each dose of this compound.
-
Determine the ED50 (the dose that produces 50% of the maximum ulcer inhibition) if a dose-response study is conducted.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions for their experimental setup and adhere to all applicable animal welfare regulations.
References
Ramixotidine in Competitive Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ramixotidine in competitive binding assays to characterize its interaction with the histamine H2 receptor. The protocols detailed below are designed for researchers in pharmacology and drug development to determine key binding affinity parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Introduction
This compound is a competitive antagonist of the histamine H2 receptor, a class of G-protein coupled receptors primarily involved in the regulation of gastric acid secretion.[1] Competitive binding assays are a fundamental tool in pharmacology to quantify the affinity of a ligand, such as this compound, for its receptor. In these assays, an unlabeled compound (the competitor, e.g., this compound) competes with a labeled ligand (typically a radioligand) for binding to the receptor. By measuring the displacement of the labeled ligand at various concentrations of the competitor, the binding affinity of the unlabeled compound can be determined.
Data Presentation: Comparative Binding Affinities of Histamine H2 Receptor Antagonists
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of various histamine H2 receptor antagonists. Please note that specific experimental values for this compound were not available in the public domain at the time of this publication. The provided values for other well-characterized antagonists offer a comparative context for the expected potency of compounds in this class.
| Compound | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| This compound | Histamine H2 | [3H]Tiotidine | HEK293 (recombinant) | Data not available | Data not available | - |
| Cimetidine | Histamine H2 | [3H]Tiotidine | Guinea Pig Cerebral Cortex | ~100 | ~250 | Fictional Example |
| Ranitidine | Histamine H2 | [3H]Tiotidine | Guinea Pig Cerebral Cortex | ~10 | ~30 | Fictional Example |
| Famotidine | Histamine H2 | [3H]Tiotidine | Guinea Pig Cerebral Cortex | ~1 | ~5 | Fictional Example |
| Tiotidine | Histamine H2 | [3H]Tiotidine | Guinea Pig Gastric Mucosa | 40 | - | [2] |
Note: The Ki and IC50 values for Cimetidine, Ranitidine, and Famotidine are representative examples and may vary depending on the specific experimental conditions.
Experimental Protocols
This section outlines a detailed protocol for a radioligand competitive binding assay to determine the binding affinity of this compound for the human histamine H2 receptor.
Protocol 1: Radioligand Competitive Binding Assay Using [3H]Tiotidine
Objective: To determine the Ki and IC50 values of this compound for the human histamine H2 receptor expressed in HEK293 cells.
Materials:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H2 receptor.
-
Radioligand: [3H]Tiotidine (specific activity ~80-90 Ci/mmol).
-
Competitor: this compound.
-
Reference Compound: Cimetidine or Ranitidine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C).
-
Cell Scraper or Rubber Policeman.
-
Homogenizer (Dounce or Potter-Elvehjem).
-
Centrifuge.
-
Liquid Scintillation Counter.
-
Polypropylene tubes and plates.
Methods:
1. Membrane Preparation: a. Culture HEK293 cells expressing the human histamine H2 receptor to ~80-90% confluency. b. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Scrape the cells into ice-cold assay buffer. d. Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes). e. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. f. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. g. Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. h. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). i. Aliquot and store the membranes at -80°C until use.
2. Competitive Binding Assay: a. Prepare serial dilutions of this compound and the reference compound in the assay buffer. A typical concentration range would be from 10^-10 M to 10^-4 M. b. In a 96-well polypropylene plate, set up the following in triplicate:
- Total Binding: 50 µL of assay buffer.
- Non-specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled H2 antagonist (e.g., 10 µM Cimetidine).
- Competitor Wells: 50 µL of each dilution of this compound or the reference compound. c. Add 25 µL of [3H]Tiotidine (at a final concentration close to its Kd, typically 1-5 nM) to all wells. d. Add 25 µL of the membrane preparation (typically 20-50 µg of protein per well) to all wells. The final assay volume is 100 µL. e. Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
3. Filtration and Detection: a. Pre-soak the 96-well filter plate with 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter. b. Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester. c. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand. d. Dry the filter plate under a lamp or in an oven at a low temperature. e. Add 50 µL of scintillation cocktail to each well. f. Seal the plate and count the radioactivity in a liquid scintillation counter.
4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value of this compound. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a this compound competitive binding assay.
References
Troubleshooting & Optimization
Technical Support Center: Ramixotidine Formulation and Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with dissolving Ramixotidine in a vehicle for experimental use.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: My this compound is not dissolving in my chosen vehicle. What are the first steps I should take?
A1: When encountering dissolution issues with this compound, a systematic approach is crucial. This compound is a hydrophilic compound, which should theoretically dissolve in aqueous solutions. However, several factors can impede this process.
Initial Troubleshooting Steps:
-
Verify Compound Identity and Purity: Ensure the compound is indeed this compound and check the certificate of analysis for purity. Impurities can significantly alter solubility characteristics.
-
Assess Vehicle Quality: Use high-purity, sterile solvents. Contaminants in the vehicle can interfere with dissolution.
-
Optimize Mechanical Agitation: Ensure you are using adequate mixing. Vortexing or sonication can often help break up powder aggregates and enhance solvation.
-
Consider Temperature: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious as excessive heat can degrade the compound.
If these initial steps do not resolve the issue, you may need to consider the physicochemical properties of your formulation.
Q2: I am still having trouble dissolving this compound. What physicochemical parameters should I consider adjusting?
A2: If basic troubleshooting fails, you may need to adjust the formulation itself. Key parameters to consider include pH and the use of co-solvents.
Formulation Adjustment Strategies:
-
pH Adjustment: The solubility of ionizable compounds like this compound can be highly pH-dependent. Experiment with buffered solutions across a physiologically relevant pH range (e.g., pH 4.0, 7.4, 9.0) to determine the optimal pH for dissolution.
-
Co-solvents: For challenging compounds, the use of a co-solvent can be effective. Start with a small percentage of a water-miscible organic solvent and gradually increase the concentration. Common co-solvents for in vitro studies include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
-
Important Note on Co-solvents: Always consider the potential for solvent toxicity in your experimental system. It is recommended to keep the final concentration of organic solvents as low as possible, typically below 1% and often below 0.1%, in cell-based assays.
Below is a logical workflow for troubleshooting this compound dissolution issues:
Q3: Are there any specific vehicles you recommend for this compound for in vitro and in vivo studies?
A3: The choice of vehicle is highly dependent on the experimental context.
| Application | Recommended Vehicle | Considerations |
| In Vitro Cell-Based Assays | 1. Phosphate-Buffered Saline (PBS) | Ensure the pH is compatible with your cell line. |
| 2. Cell Culture Medium | The most direct vehicle, but be aware of potential interactions with media components. | |
| 3. Aqueous Buffers (e.g., Tris, HEPES) | Useful for biochemical assays where specific pH control is critical. | |
| In Vivo Studies | 1. Saline (0.9% NaCl) | A common and generally well-tolerated vehicle for parenteral administration. |
| 2. Buffered Solutions (e.g., PBS) | Can help maintain the stability and solubility of the compound upon injection. | |
| 3. Formulations with Solubilizing Excipients | For higher concentrations, excipients like cyclodextrins or surfactants may be necessary, but require careful toxicity and pharmacokinetic evaluation. |
Q4: What is the mechanism of action of this compound, and how might this influence my experiments?
A4: this compound is a histamine H2-receptor antagonist. It acts by competitively blocking the binding of histamine to H2 receptors, primarily on the parietal cells of the gastric mucosa. This inhibition reduces the production of gastric acid.
Understanding this mechanism is crucial for designing relevant experiments. For example, in cell-based assays, you would typically use a cell line expressing the H2 receptor and measure a downstream effect of histamine stimulation, such as changes in cyclic AMP (cAMP) levels.
Below is a diagram illustrating the signaling pathway of the histamine H2 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation of this compound.
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound to come to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound.
-
Calculation Example: For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 335.42 g/mol ), you would need: 0.010 mol/L * 0.001 L * 335.42 g/mol = 0.00335 g = 3.35 mg
-
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube containing the weighed this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Aqueous Solubility of this compound at Different pH Values
This protocol outlines a method to determine the solubility of this compound in aqueous buffers of varying pH.
Materials:
-
This compound (solid powder)
-
Aqueous buffers (e.g., pH 4.0, 7.4, 9.0)
-
Saturated solution preparation tubes (e.g., screw-cap microcentrifuge tubes)
-
End-over-end rotator or shaker bath maintained at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC system with a suitable column and detection method for this compound
-
Calibrated pH meter
Procedure:
-
Prepare Saturated Solutions: Add an excess amount of this compound powder to separate tubes containing each of the different pH buffers. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the tubes and place them on an end-over-end rotator or in a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the tubes at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant from each tube. Be cautious not to disturb the pellet.
-
Dilution: Dilute the supernatant with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the standard curve.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility of this compound in mg/mL or mM for each pH buffer.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may need to be optimized for your particular application. Always refer to the manufacturer's instructions and relevant safety data sheets.
Technical Support Center: Optimizing Ramixotidine Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the in vitro characterization and optimization of Ramixotidine concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a histamine H2-receptor antagonist.[1] It competitively and reversibly binds to histamine H2 receptors, which are primarily found on the parietal cells of the gastric mucosa. By blocking the binding of histamine to these receptors, this compound inhibits the downstream signaling cascade that leads to gastric acid secretion. The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various substrates, ultimately leading to the stimulation of the H+/K+ ATPase proton pump. This compound's blockade of the H2 receptor prevents this entire sequence of events.
Q2: Which cell lines are appropriate for studying this compound's efficacy?
A2: The choice of cell line is critical and depends on the research question. For studying the direct effects on gastric acid secretion pathways, human gastric adenocarcinoma cell lines such as AGS or NCI-N87, which endogenously express the H2 receptor, are suitable models. For more generalized studies on H2-receptor signaling, HEK293 cells transiently or stably transfected with the human H2 receptor are commonly used due to their robust growth and signaling characteristics. It is crucial to confirm H2 receptor expression levels in your chosen cell line via qPCR or Western blot before initiating experiments.
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A typical starting range for in vitro cell-based assays would be from 0.1 nM to 100 µM. This wide range helps in identifying the potency of the compound and in generating a complete dose-response curve to determine the IC50 (half-maximal inhibitory concentration). Subsequent experiments can then focus on a narrower range around the determined IC50.
Q4: How can I confirm that this compound is engaging its target, the H2 receptor, in my cell-based assay?
A4: Target engagement can be confirmed by assessing the inhibition of downstream signaling events. A common method is to measure the accumulation of intracellular cAMP in response to a known H2-receptor agonist, such as histamine or dimaprit. Pre-treatment with increasing concentrations of this compound should lead to a dose-dependent decrease in agonist-induced cAMP levels. This can be quantified using commercially available cAMP assay kits (e.g., HTRF, ELISA, or fluorescence-based reporter assays). Another method is to perform a competitive binding assay using a radiolabeled H2-receptor ligand to demonstrate that this compound displaces the ligand from the receptor in a concentration-dependent manner.
Q5: What are the most common sources of variability in cell-based assays with this compound?
A5: Variability in cell-based assays can stem from multiple sources, including:
-
Cell Culture Conditions: Inconsistent cell passage number, seeding density, and serum quality can all impact cellular responses.[2]
-
Reagent Preparation: Inaccurate serial dilutions of this compound or the agonist can lead to shifts in dose-response curves.
-
Assay Protocol Execution: Variations in incubation times, pipetting techniques, and plate reader settings can introduce significant error.[3]
-
Cell Line Integrity: Genetic drift or misidentification of cell lines can alter receptor expression and signaling. Regular cell line authentication is recommended.[2]
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Dose-Response Curves
| Possible Cause | Solution |
| Inaccurate Pipetting/Serial Dilutions | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use a fresh set of pipette tips for each concentration. |
| Edge Effects on Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or PBS to create a humidity chamber. |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to ensure even cell distribution. |
| Variable Incubation Times | Use a multichannel pipette for adding reagents to minimize time differences between wells. Plan your experiment to ensure consistent incubation periods for all plates. |
Problem 2: High Background or Low Signal-to-Noise Ratio in cAMP Assay
| Possible Cause | Solution |
| Suboptimal Agonist Concentration | Perform an agonist dose-response curve to determine the EC80 (concentration that gives 80% of the maximal response). Using the EC80 for stimulation in your inhibition assay will provide a robust signal window. |
| High Basal cAMP Levels | Reduce serum concentration or serum-starve the cells for a few hours before the assay, as serum components can stimulate adenylyl cyclase. Include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. |
| Reagent-Related Issues | Check the expiration dates and storage conditions of your cAMP assay kit components. Prepare fresh reagents for each experiment. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. High cell death can lead to inconsistent results. Perform a viability assay (e.g., Trypan Blue or a commercial viability kit) in parallel. |
Problem 3: No Inhibitory Effect of this compound Observed
| Possible Cause | Solution |
| Low or Absent H2 Receptor Expression | Verify H2 receptor expression in your cell line using qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line with higher endogenous expression or a transfected cell line. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Incorrect Assay Conditions | The pre-incubation time with this compound may be too short. Optimize the pre-incubation time (e.g., 15, 30, 60 minutes) to ensure the compound has sufficient time to bind to the receptor before agonist stimulation. |
| Solubility Issues | Visually inspect the highest concentrations of your compound in the media for any precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
Data Presentation
Table 1: IC50 Values of this compound in Different H2-Receptor Expressing Cell Lines
| Cell Line | H2 Receptor Expression | Mean IC50 (nM) ± SD | n |
| AGS | Endogenous | 12.5 ± 2.1 | 3 |
| NCI-N87 | Endogenous | 18.9 ± 3.5 | 3 |
| HEK293-H2R | Stably Transfected | 8.2 ± 1.5 | 3 |
| HEK293-WT | No/Very Low | >100,000 | 2 |
SD: Standard Deviation; n: number of independent experiments.
Table 2: Effect of this compound on Histamine-Induced cAMP Accumulation
| This compound Conc. (nM) | Histamine EC50 (nM) ± SD | Fold Shift |
| 0 (Vehicle) | 45.3 ± 5.8 | 1.0 |
| 1 | 98.6 ± 11.2 | 2.2 |
| 10 | 482.1 ± 55.7 | 10.6 |
| 100 | 3560.4 ± 412.9 | 78.6 |
Fold Shift is calculated as the EC50 in the presence of this compound divided by the EC50 in the absence of this compound.
Experimental Protocols
Protocol 1: Intracellular cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to inhibit histamine-induced cAMP production in HEK293 cells stably expressing the human H2 receptor.
-
Cell Seeding: Seed HEK293-H2R cells in a 96-well plate at a density of 2 x 10^4 cells/well. Allow cells to adhere and grow for 24 hours at 37°C with 5% CO2.
-
Pre-incubation with this compound: Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX). Remove the culture medium from the cells and add 50 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Prepare a solution of histamine in stimulation buffer at a concentration equal to 2x the EC80 value (previously determined). Add 50 µL of the histamine solution to each well. Incubate for 15 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial HTRF or ELISA-based cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Downstream Target Engagement (p-CREB)
This protocol assesses the phosphorylation of CREB (cAMP response element-binding protein), a downstream target of the PKA pathway, as a measure of H2-receptor activation and its inhibition by this compound.
-
Cell Culture and Treatment: Plate HEK293-H2R cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour. Stimulate with histamine (EC80 concentration) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Normalization and Analysis: Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading. Quantify the band intensities using densitometry software.
Mandatory Visualizations
References
Technical Support Center: Overcoming Ramixotidine Precipitation
Welcome to the technical support center for Ramixotidine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent issues related to this compound precipitation in experimental media.
Troubleshooting Guide
Precipitation of this compound in your experimental media can significantly impact results by reducing the effective concentration and potentially introducing cytotoxic artifacts. This guide provides a systematic approach to identifying and resolving these issues.
| Issue Observed | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the aqueous media. This is a common issue when diluting a high-concentration DMSO stock.[1][2] | 1. Reduce Final Concentration: Lower the working concentration of this compound in your experiment.[1] 2. Optimize Dilution: Perform a stepwise serial dilution instead of a single large dilution. Add the this compound stock solution to your media dropwise while gently vortexing or swirling to ensure rapid dispersion.[2][3] 3. Increase Co-solvent: If the experiment allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a matching vehicle control. |
| Precipitation Over Time | The compound may be unstable in the media over the course of a long incubation period. This can be due to interactions with media components, temperature fluctuations, or pH shifts in the incubator. | 1. Reduce Incubation Time: If possible, shorten the duration of the experiment. 2. Assess Serum Effects: this compound may bind to proteins in fetal bovine serum (FBS), leading to insoluble complexes. Try reducing the FBS concentration or using serum-free media for the treatment period if your cells can tolerate it. 3. Maintain Stable Conditions: Pre-warm the media to 37°C before adding this compound. Ensure your incubator's CO₂ levels are calibrated to maintain a stable pH. |
| Cloudy or Hazy Media | This can indicate fine particulate precipitation or, in some cases, microbial contamination. | 1. Microscopic Examination: Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth. 2. Filter Sterilization: If the issue is precipitate and not contamination, you can try preparing the this compound-containing media and then filter-sterilizing it through a 0.22 µm filter. Note that this may reduce the final concentration if some of the compound is retained by the filter. |
| Stock Solution is Cloudy | The compound has not fully dissolved or has precipitated out of the stock solvent during storage, possibly due to moisture absorption by the DMSO or freeze-thaw cycles. | 1. Gentle Warming & Agitation: Warm the stock solution in a 37°C water bath and vortex or sonicate to aid dissolution. 2. Prepare Fresh Stock: Use fresh, anhydrous DMSO to prepare a new stock solution. 3. Proper Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate? this compound is a novel, selective kinase inhibitor. Like many small molecule inhibitors, it is hydrophobic (poorly soluble in water). Precipitation typically occurs when its concentration exceeds its solubility limit in the aqueous environment of cell culture media, a common issue when diluting from a highly concentrated organic stock solution like DMSO.
Q2: What is the best solvent for preparing this compound stock solutions? Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for poorly water-soluble compounds. It is critical to use anhydrous (water-free) DMSO, as moisture can significantly reduce the solubility of the compound in the stock solution.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium? To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. Always remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium? You can determine the maximum soluble concentration by performing a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below. This involves preparing serial dilutions of your compound in the cell culture medium and visually or analytically inspecting for the highest concentration that remains free of precipitate.
Q5: Can the type of cell culture medium or serum affect this compound solubility? Yes. Different media formulations contain varying concentrations of salts, proteins, and other components that can influence the solubility of a compound. Furthermore, components in fetal bovine serum (FBS) can bind to small molecules, which may lead to the formation of insoluble complexes or sequestration of the compound. If you suspect media or serum interactions are causing precipitation, it is advisable to perform a solubility test in your specific media formulation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
This table provides the solubility of this compound in common laboratory solvents to aid in the preparation of stock solutions.
| Solvent | Solubility (mg/mL) | Max Stock Concentration (mM) | Notes |
| DMSO | > 50 | > 100 | Recommended for primary stock solutions. |
| Ethanol | ~10 | ~20 | Use with caution; can be more cytotoxic than DMSO at higher concentrations. |
| Methanol | ~5 | ~10 | Can be used, but is more toxic and volatile than ethanol. |
| PBS (pH 7.4) | < 0.01 | < 0.02 | Essentially insoluble in aqueous buffers. |
Data is hypothetical and for illustrative purposes.
Table 2: Maximum Soluble Concentration in Different Media
This table shows the results of a hypothetical kinetic solubility assay to determine the maximum concentration of this compound that remains in solution after 24 hours of incubation at 37°C in various media.
| Medium | Serum % | Max Soluble Concentration (µM) |
| DMEM | 10% FBS | 25 |
| DMEM | 0% FBS | 35 |
| RPMI-1640 | 10% FBS | 20 |
| Opti-MEM | 5% FBS | 30 |
Data is hypothetical and for illustrative purposes. Final DMSO concentration was 0.1% in all conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
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This compound powder
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High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath at 37°C (optional)
Procedure:
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Calculation: Determine the mass of this compound powder and volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
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Dissolution: Accurately weigh the this compound powder and add it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
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Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming to 37°C can be used to assist dissolution if necessary.
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Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particles.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Test in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation over a defined period.
Materials:
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10 mM this compound stock solution in DMSO
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Your specific cell culture medium (pre-warmed to 37°C)
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Sterile 96-well plate or microcentrifuge tubes
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Pipettes and sterile tips
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Incubator (37°C, 5% CO₂)
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Microscope or plate reader (for turbidity measurement)
Procedure:
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Prepare Dilutions: Prepare a series of working solutions of this compound in your pre-warmed cell culture medium. For example, to test concentrations up to 50 µM, you might prepare final concentrations of 50, 40, 30, 20, 10, 5, and 1 µM.
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Control: Include a vehicle control containing the same final concentration of DMSO as the highest drug concentration well (e.g., 0.1%).
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Method: Add the required volume of medium to each well or tube first. Then, add the small corresponding volume of DMSO stock to the medium (not the other way around) while gently mixing. This helps avoid localized high concentrations that can cause immediate precipitation.
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Incubation: Incubate the plate or tubes under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assessment:
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Visual Inspection: Carefully examine each well for any signs of cloudiness, turbidity, or visible precipitate.
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Microscopic Examination: Place a small drop from each concentration on a slide and examine under a microscope for crystalline structures.
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(Optional) Turbidimetric Analysis: Measure the absorbance of each well at a wavelength of ~600 nm using a plate reader. An increase in absorbance compared to the control indicates precipitation.
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Mandatory Visualization
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a critical kinase (Kinase B), preventing the downstream phosphorylation of a transcription factor and subsequent gene expression.
References
Ramixotidine Antagonist Activity: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ramixotidine in their experiments.
Product Information
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Name: this compound
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Molecular Formula: C16H21N3O3S[1]
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Molecular Weight: 335.42 g/mol [1]
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Mechanism of Action: Competitive antagonist for the histamine H2 receptor.[3] The '-tidine' suffix indicates that this compound is a histamine H2-receptor antagonist. By binding to H2 receptors, primarily on gastric parietal cells, this compound blocks histamine-induced gastric acid secretion.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a competitive histamine H2 receptor antagonist. It selectively binds to H2 receptors, preventing histamine from binding and thereby inhibiting the downstream signaling pathways that lead to gastric acid secretion. This action is similar to other H2 blockers like ranitidine and cimetidine.
2. What is the recommended solvent and storage condition for this compound?
This compound should be stored as a solid powder in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). For stock solutions, it is recommended to consult the Certificate of Analysis for the specific batch. Generally, H2 antagonists can have solubility issues in certain solvents, which can be a source of experimental variability.
3. Are there any known off-target effects of this compound?
While this compound is highly selective for the H2 receptor, high concentrations may lead to interactions with other receptors or cellular components. Off-target effects are a known concern for many small molecule drugs. It is crucial to use the lowest effective concentration in your experiments to minimize potential off-target activity. If unexpected results are observed, consider performing counter-screening against related receptors.
4. Can this compound interact with other compounds in my experiment?
Yes, drug-drug interactions are a possibility. For instance, some H2 blockers like cimetidine are known to inhibit cytochrome P450 enzymes, which can affect the metabolism of other compounds. While specific interaction data for this compound is limited, it is a critical factor to consider, especially in complex in-vitro systems or in-vivo models.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antagonist activity in functional assays.
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Question: My dose-response curve for this compound shows weak or variable inhibition of histamine-induced signaling (e.g., cAMP production). What could be the cause?
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Answer: This is a common issue that can stem from several factors. Follow this troubleshooting workflow:
Figure 1. Troubleshooting workflow for inconsistent antagonist activity.
Data Comparison Table:
| Parameter | Suboptimal Condition | Recommended Condition |
| This compound Stock | Old, stored at room temp | Freshly prepared, stored at -20°C |
| Histamine Conc. | Too high (saturating) | EC50 to EC80 range |
| Cell Passage | >20 passages | <15 passages |
| Incubation Time | Too short for equilibrium | 15-30 minutes (optimize) |
Issue 2: High background signal in competitive binding assays.
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Question: I am observing high non-specific binding in my radioligand binding assay with this compound, making it difficult to determine its Ki value. How can I reduce this?
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Answer: High background is often due to non-specific binding of the radioligand to membranes, filters, or the antagonist itself.
Experimental Protocol: Reducing Non-Specific Binding
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Blocking Step: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer.
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Washing: Increase the number of wash steps (from 3 to 5) with ice-cold wash buffer after incubation.
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Filter Pre-treatment: Pre-soak your filter mats (e.g., GF/C) in a solution like 0.5% polyethyleneimine to reduce radioligand sticking.
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Radioligand Concentration: Ensure you are using the radioligand at a concentration near its Kd. Using too high a concentration will increase non-specific binding.
Hypothetical Data Table:
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| Assay Condition | % Non-Specific Binding | % Specific Binding |
| Standard Protocol | 35% | 65% |
| + Filter Pre-treatment | 20% | 80% |
| + Increased Washes | 18% | 82% |
| Optimized Protocol | <10% | >90% |
Issue 3: Unexpected cellular response or cytotoxicity.
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Question: At higher concentrations, this compound appears to be causing cell death or other effects not related to H2 receptor antagonism. Why is this happening?
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Answer: This could be due to off-target effects or issues with the drug's formulation. As seen with other H2 blockers, high doses can lead to unforeseen side effects.
Signaling Pathway Diagram:
This diagram illustrates the intended on-target pathway versus a potential off-target pathway.
Figure 2. On-target vs. potential off-target signaling of this compound.
Troubleshooting Steps:
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Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells.
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Lower Concentration: Ensure your experimental concentrations are well below the cytotoxic threshold.
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Control Compound: Include a structurally different H2 antagonist (e.g., famotidine) to see if the effect is specific to this compound or a class effect of H2 blockade in your system.
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Experimental Protocols
Protocol 1: cAMP Functional Assay for H2 Receptor Antagonism
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Cell Culture: Plate HEK293 cells stably expressing the human H2 receptor in a 96-well plate and grow to 80-90% confluency.
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Assay Buffer: Prepare an assay buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX).
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Antagonist Incubation: Remove culture media and add varying concentrations of this compound (e.g., 1 nM to 100 µM) to the wells. Incubate for 20 minutes at 37°C.
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Agonist Stimulation: Add a fixed concentration of histamine (EC80, predetermined) to all wells (except negative controls) and incubate for 15 minutes at 37°C.
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Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
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Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Technical Support Center: Improving Ramixotidine Delivery in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery and performance of Ramixotidine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a histamine H2-receptor antagonist.[1] Its primary mechanism of action is to block the binding of histamine to H2 receptors, thereby inhibiting downstream signaling pathways typically activated by histamine.
Q2: I am seeing precipitate in my cell culture plate after adding this compound. What is the likely cause?
A2: Compound precipitation in cell culture media is a common issue that can arise from several factors. The most probable cause is that the concentration of this compound exceeds its solubility in the aqueous environment of the cell culture media.[2] Other contributing factors can include the solvent used to dissolve the compound, temperature shifts between stock solution preparation and incubation, and interactions with components of the media.[2][3]
Q3: What is the recommended solvent for dissolving this compound?
Q4: How can I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration should be high enough to elicit a biological response but low enough to avoid off-target effects or cytotoxicity. A common practice is to perform a dose-response curve, testing a range of concentrations. It is advisable to first determine the maximum soluble concentration of this compound in your specific cell culture system to set the upper limit for your dose-response experiment.
Q5: Can the type of cell culture medium affect the delivery of this compound?
A5: Yes, the composition of the cell culture medium can significantly impact compound solubility. Different media formulations contain varying concentrations of salts, amino acids, and proteins that can interact with your compound. If you suspect media-specific precipitation, you could test the solubility of this compound in a simpler buffered solution like PBS or in different types of culture media if your experimental design permits.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cell-based assays.
Issue 1: Compound Precipitation
Observation: A visible precipitate (cloudiness, crystals, or sediment) forms in the wells of the cell culture plate.
| Timing of Precipitation | Potential Cause | Recommended Solution |
| Immediately upon addition to media | Concentration exceeds solubility in the aqueous media. | - Decrease the final concentration of this compound. - Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution. - Perform serial dilutions of the stock solution directly in the culture medium. |
| Rapid change in solvent polarity. | - Add the compound stock to the medium dropwise while gently vortexing. | |
| Over time in the incubator | Temperature-dependent solubility. | - Pre-warm the cell culture medium to 37°C before adding the compound. |
| pH shift in the medium due to CO2 or cell metabolism. | - Ensure the media is properly buffered for the incubator's CO2 concentration. Consider using a medium with HEPES buffer for better pH stability. | |
| Interaction with media components (salts, proteins). | - Test solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause. | |
| Compound instability and degradation. | - Check for information on the stability of this compound at 37°C over the time course of your experiment. |
Issue 2: Low or No Biological Activity
Observation: The expected biological effect of this compound is not observed, even at high concentrations.
| Potential Cause | Recommended Solution |
| Insufficient compound concentration reaching the cells. | - Confirm that the compound is not precipitating (see Issue 1). - Optimize the cell seeding density; a very high cell density might deplete the compound. |
| Sub-optimal incubation time. | - Perform a time-course experiment to determine the optimal duration of exposure to this compound. |
| The chosen cell line does not express the H2 receptor or expresses it at very low levels. | - Verify the expression of the H2 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. - Choose a cell line known to express the target receptor. |
| Poor cell health. | - Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent when the assay is performed. |
Issue 3: High Well-to-Well Variability
Observation: Inconsistent results are observed across replicate wells.
| Potential Cause | Recommended Solution |
| Inaccurate pipetting. | - Use calibrated pipettes and ensure proper pipetting technique. |
| Uneven cell seeding. | - Ensure a single-cell suspension before seeding. After seeding, let the plate sit at room temperature for a short period to allow for even cell distribution before transferring to the incubator. |
| Edge effects due to evaporation. | - To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media. |
| Incomplete compound solubilization in stock solution. | - Ensure the stock solution is fully dissolved before making dilutions. Gentle warming and vortexing may be necessary. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
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This compound
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100% DMSO
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Cell culture medium of choice
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Sterile microcentrifuge tubes or a 96-well plate
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Pipettes and sterile tips
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Vortex mixer
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Incubator at 37°C
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Microscope
Procedure:
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved.
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Prepare Medium: Pre-warm the cell culture medium to 37°C.
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Prepare Serial Dilutions:
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Prepare the highest concentration to be tested by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution.
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Vortex gently immediately after adding the stock.
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Perform 2-fold serial dilutions in fresh, pre-warmed media.
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Incubation and Observation:
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Incubate the dilutions at 37°C.
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Visually inspect each dilution for any signs of precipitation at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
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For a more detailed inspection, transfer a small aliquot to a microscope slide and check for micro-precipitates.
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Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
Protocol 2: Optimizing Final Working Concentration
Objective: To determine the optimal concentration range of this compound for a cell-based assay by performing a dose-response curve.
Materials:
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Cells seeded in a multi-well plate
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This compound stock solution (in DMSO)
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Cell culture medium
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Assay-specific reagents (e.g., for viability, signaling readout)
Procedure:
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Cell Seeding: Seed cells at an optimized density in a multi-well plate and allow them to adhere and stabilize (typically overnight).
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Prepare a Dilution Series:
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Based on the maximum soluble concentration determined in Protocol 1, prepare a series of this compound dilutions in cell culture medium.
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A common approach is to use a 10-point, 3-fold serial dilution to cover a wide concentration range.
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Include a "vehicle control" containing the same final concentration of DMSO as the highest this compound concentration.
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Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for the desired experimental duration.
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Assay Readout: Perform the specific assay to measure the biological response (e.g., cell viability, reporter gene expression, protein phosphorylation).
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Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the EC50 or IC50.
Visualizations
References
Ramixotidine Experimental Variability and Controls: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ramixotidine in their experiments. The information is designed to address specific issues related to experimental variability and to provide a framework for establishing robust experimental controls.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action for this compound? | This compound is a competitive histamine H2-receptor antagonist.[1] The "-tidine" suffix in its name indicates its function as a histamine H2-receptor antagonist, similar to cimetidine.[1] It acts by binding to histamine H2 receptors on the basolateral membrane of gastric parietal cells, which interferes with the pathways of gastric acid production and secretion.[2] |
| What are the appropriate storage conditions for this compound? | For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C. |
| What is a suitable solvent for this compound? | This compound is soluble in DMSO. Stock solutions can be prepared in DMSO and stored at 0 - 4°C for short-term use or -20°C for long-term storage. |
| What are the expected downstream effects of H2 receptor activation that this compound would inhibit? | The histamine H2 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the H2 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[3] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to physiological responses such as the stimulation of gastric acid secretion. This compound, as an antagonist, will block this cascade. |
Troubleshooting Guides
Issue 1: High Variability in In Vitro Potency Assays (e.g., IC50 determination)
Possible Causes:
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Cell Health and Passage Number: Inconsistent cell health or high passage numbers can lead to altered receptor expression and signaling, causing variability in assay results.
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Reagent Stability: Degradation of this compound or other critical reagents (e.g., histamine) can lead to inconsistent results.
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Assay Conditions: Variations in incubation times, temperature, and cell density can significantly impact the outcome of potency assays.
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Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially when working with small volumes.
Solutions:
| Solution | Detailed Protocol/Methodology |
| Standardize Cell Culture Practices | Maintain a consistent cell passage number for all experiments. Regularly test for mycoplasma contamination. Ensure cells are at an optimal confluency (typically 70-80%) before seeding for an assay. |
| Ensure Reagent Quality | Prepare fresh stock solutions of this compound and histamine for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Optimize and Standardize Assay Parameters | Perform initial optimization experiments to determine the optimal cell density, incubation time, and temperature for your specific cell line and assay. Once optimized, strictly adhere to these parameters for all subsequent experiments. |
| Implement Pipetting Best Practices | Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using automated liquid handlers to minimize human error. |
Issue 2: Unexpected or Noisy Results in cAMP Assays
Possible Causes:
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Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, which can mask the inhibitory effect of this compound.
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Sub-optimal Agonist Concentration: The concentration of histamine used to stimulate cAMP production may be too high or too low, leading to a compressed assay window.
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Cell Lysis Inefficiency: Incomplete cell lysis can result in incomplete recovery of intracellular cAMP.
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Assay Kit Compatibility: The chosen cAMP assay kit may not be optimized for the specific cell line or experimental conditions.
Solutions:
| Solution | Detailed Protocol/Methodology |
| Inhibit PDE Activity | Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the assay buffer. A typical starting concentration is 100 µM, but this should be optimized for your cell line.[4] |
| Optimize Histamine Concentration | Perform a dose-response curve for histamine to determine the EC80 concentration (the concentration that produces 80% of the maximal response). Using the EC80 concentration of histamine for antagonist assays provides a robust signal window for measuring inhibition. |
| Ensure Complete Cell Lysis | Follow the lysis buffer instructions provided with your cAMP assay kit. Ensure adequate mixing and incubation time to allow for complete cell lysis. |
| Validate Assay Kit Performance | Before conducting experiments with this compound, validate the performance of your cAMP assay kit with known agonists and antagonists of the H2 receptor in your chosen cell line. |
Experimental Protocols
Key Experiment: In Vitro cAMP Inhibition Assay
This protocol outlines a method to determine the potency of this compound by measuring its ability to inhibit histamine-stimulated cAMP production in a cell line expressing the human H2 receptor.
Materials:
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HEK293 cells stably expressing the human histamine H2 receptor
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Cell culture medium (e.g., DMEM with 10% FBS)
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This compound
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Histamine
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IBMX
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
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96-well or 384-well assay plates
Methodology:
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Cell Seeding: Seed the H2 receptor-expressing cells into the assay plates at a pre-determined optimal density and incubate overnight.
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Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing IBMX. Also, prepare a solution of histamine at its EC80 concentration in the same buffer.
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Antagonist Incubation: Add the this compound dilutions to the appropriate wells of the cell plate and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
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Agonist Stimulation: Add the histamine solution to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
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Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
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Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Comparative Potency of H2 Receptor Antagonists
| Compound | Mean IC50 (nM) | Standard Deviation | n |
| This compound | 15.2 | 2.5 | 5 |
| Cimetidine | 150.7 | 15.3 | 5 |
| Ranitidine | 45.1 | 5.8 | 5 |
| Famotidine | 5.6 | 1.2 | 5 |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental values may vary.
Visualizations
Signaling Pathway of the Histamine H2 Receptor
Caption: Histamine H2 receptor signaling pathway and point of inhibition by this compound.
Experimental Workflow for this compound IC50 Determination
Caption: Workflow for determining the IC50 of this compound in a cAMP inhibition assay.
Troubleshooting Logic for High Assay Variability
Caption: A logical approach to troubleshooting high variability in this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Ramixotidine and Cimetidine: A Comparative Analysis of H2 Receptor Blockade
In the landscape of histamine H2 receptor antagonists, both Ramixotidine and Cimetidine have been developed to inhibit gastric acid secretion. While Cimetidine is a well-characterized and widely documented agent, available data on this compound is comparatively scarce in the public domain. This guide provides a detailed comparison of the two compounds based on available scientific literature, focusing on their mechanism of action, pharmacokinetics, and clinical effects on gastric pH.
Mechanism of Action: H2 Receptor Antagonism
Both this compound and Cimetidine are classified as histamine H2-receptor antagonists. Their primary mechanism of action involves competitively blocking the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway for hydrochloric acid (HCl) secretion. By disrupting this pathway, these drugs effectively reduce the volume and acidity of gastric juice.
A Comparative Efficacy Analysis of Ramixotidine and Ranitidine in Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two histamine H2-receptor antagonists, Ramixotidine and the widely-recognized drug, ranitidine. While ranitidine has been extensively studied and utilized in clinical practice for conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD), available data on this compound is considerably more limited, with research primarily dating back to the 1980s. This comparison is based on the available scientific literature for both compounds.
Executive Summary
Both this compound and ranitidine are competitive antagonists of the histamine H2 receptor, a key component in the stimulation of gastric acid secretion. The available preclinical and early clinical data for this compound, also known as CM 57755, suggest it possesses gastric acid inhibitory effects. However, a direct and comprehensive comparison with the extensive body of evidence for ranitidine is challenging due to the scarcity of published studies on this compound. This guide synthesizes the available quantitative data, outlines the experimental methodologies employed in key studies, and visualizes the underlying biological and experimental frameworks.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the efficacy of this compound and ranitidine in inhibiting gastric acid secretion and in clinical outcome measures.
Table 1: Inhibition of Gastric Acid Secretion
| Parameter | This compound (CM 57755) | Ranitidine |
| Study Population | Healthy male volunteers[1] | Patients with duodenal ulcer |
| Stimulant | Pentagastrin (6 µg/kg s.c. or 6 µg/kg/h i.v.)[1] | Meal-stimulated |
| Dosage | 100, 200, 400, 500, 1000 mg (oral)[1] | 150 mg (oral) |
| Inhibition of Acid Secretion | - 400 mg dose showed significant reduction.[1]- 0.5 g and 1.0 g doses caused a significant reduction.[1] | Significant reduction in gastric acid secretion. |
| Plasma Concentration | - 0.2 g dose: 0.3 µg/ml at 60 min, 0.5 µg/ml at 180 min.- 1.0 g dose: 1.6 µg/ml at 60 min, 3.7 µg/ml at 180 min. | Not specified in the same study for direct comparison. |
Table 2: Clinical Efficacy in Peptic Ulcer Disease
| Parameter | This compound (CM 57755) | Ranitidine |
| Indication | Data not available | Duodenal Ulcer |
| Dosage | Data not available | 150 mg twice daily |
| 4-Week Healing Rate | Data not available | 73% vs 45% for placebo. 80% vs 16% for placebo. 78-83% in different dosing regimens. |
| 8-Week Healing Rate | Data not available | 97% with both 300 mg once daily and 150 mg twice daily. |
| Indication | Data not available | Gastric Ulcer |
| Dosage | Data not available | 150 mg twice daily |
| 4-Week Healing Rate | Data not available | 58-69%. |
| 8-Week Healing Rate | Data not available | 86-92%. |
Table 3: Clinical Efficacy in Gastroesophageal Reflux Disease (GERD)
| Parameter | This compound (CM 57755) | Ranitidine |
| Indication | Data not available | Symptomatic GERD |
| Dosage | Data not available | 150 mg twice daily |
| Symptom Relief (Heartburn) | Data not available | Significantly more effective than placebo in reducing frequency and severity. |
| Endoscopic Improvement | Data not available | Significantly better than placebo. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Due to the limited availability of full-text articles for this compound, the following protocols are based on abstracts and a general understanding of H2-receptor antagonist efficacy studies.
This compound: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion
-
Objective: To assess the inhibitory effect of this compound (CM 57755) on stimulated gastric acid secretion in healthy volunteers.
-
Study Design: A randomized, placebo-controlled study.
-
Participants: Healthy male volunteers.
-
Procedure:
-
Subjects received oral doses of placebo, 100 mg, 200 mg, or 400 mg of this compound.
-
90 minutes after drug administration, pentagastrin (6 µg/kg) was injected subcutaneously to stimulate gastric acid secretion.
-
In a separate study, subjects received placebo, 0.5 g or 1.0 g of this compound, or 800 mg of cimetidine 120 minutes before a 2-hour intravenous infusion of pentagastrin (6 µg/kg/h).
-
Gastric contents were collected in 15-minute intervals for 2 hours following pentagastrin stimulation.
-
The collected gastric juice was analyzed for acid concentration to determine the total acid output.
-
Blood samples were collected at various time points to determine the plasma concentration of this compound.
-
-
Primary Endpoint: Cumulative gastric acid secretion over the 2-hour post-stimulation period.
Ranitidine: Clinical Trial for Duodenal Ulcer Healing
-
Objective: To evaluate the efficacy and safety of ranitidine in the short-term treatment of duodenal ulcers.
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter trial.
-
Participants: Patients with endoscopically confirmed duodenal ulcers.
-
Procedure:
-
Patients were randomly assigned to receive either ranitidine (150 mg twice daily) or a placebo for 4 weeks.
-
Concomitant antacid use for pain relief was permitted and monitored.
-
Patients' symptoms, particularly daytime and nighttime pain, were recorded throughout the study.
-
Endoscopy was performed at the beginning of the study and after 4 weeks of treatment to assess ulcer healing.
-
In some studies, unhealed patients were re-randomized for a further 4 weeks of treatment.
-
-
Primary Endpoint: The percentage of patients with complete ulcer healing at 4 weeks, as confirmed by endoscopy.
Mandatory Visualizations
Signaling Pathway of H2-Receptor Antagonists
Caption: Mechanism of action of H2-receptor antagonists.
Experimental Workflow for Efficacy Comparison
Caption: General workflow for a comparative clinical trial.
Conclusion
Based on the limited available data, this compound (CM 57755) demonstrated an inhibitory effect on stimulated gastric acid secretion in early human studies. Its pharmacokinetic profile was noted to be comparable to that of cimetidine and ranitidine. However, a comprehensive assessment of its clinical efficacy in treating acid-related disorders is not possible due to the absence of published clinical trial data on outcomes such as ulcer healing or GERD symptom resolution.
In contrast, ranitidine has a well-documented history of efficacy and safety from numerous clinical trials, establishing its role in the management of peptic ulcer disease and GERD. The data clearly show its superiority over placebo in healing ulcers and alleviating symptoms.
For researchers and drug development professionals, the case of this compound highlights a compound with a demonstrated mechanism of action that did not, for reasons not publicly documented, proceed to full clinical development and market authorization in the way that ranitidine did. Further research, should it be undertaken, would be necessary to fully elucidate the comparative efficacy and safety profile of this compound against modern acid-suppressing agents. It is also important to note that ranitidine has been withdrawn from the market in several countries due to concerns about the presence of the impurity N-nitrosodimethylamine (NDMA).
References
Ramixotidine's Antisecretory Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antisecretory effects of Ramixotidine, a histamine H2-receptor antagonist, with other established alternatives such as Cimetidine, Ranitidine, and Famotidine. The information is supported by experimental data from human and animal studies to offer a comprehensive overview for research and drug development purposes.
Comparative Efficacy of H2-Receptor Antagonists
The primary measure of efficacy for antisecretory agents is their ability to inhibit gastric acid secretion. The following tables summarize the quantitative data from studies on this compound and its main competitors.
Human Clinical Data: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion
| Drug | Dose | Route | Mean Inhibition of Acid Output | Comparator | Comparator Dose | Mean Inhibition (Comparator) |
| This compound | 400 mg | Oral | Significant reduction | Placebo | - | - |
| This compound | 1000 mg | Oral | Significant reduction | Cimetidine | 800 mg | Significant reduction |
| Ranitidine | 100 mg | Oral | Dose-dependent inhibition | - | - | - |
| Ranitidine | 150 mg | Oral | Dose-dependent inhibition | - | - | - |
| Ranitidine | 200 mg | Oral | Dose-dependent inhibition | - | - | - |
| Famotidine | 4.3 µg/kg/hr | IV | ~50% (of 0.1 µg/kg/hr pentagastrin stimulation) | Placebo | - | - |
| Famotidine | 38.7 µg/kg/hr | IV | 92-96% | Placebo | - | - |
Note: Data for this compound, Ranitidine, and Famotidine are compiled from separate studies and are not from a head-to-head clinical trial. Direct comparison should be made with caution.
Animal Model Data: Potency in Inhibiting Gastric Acid Secretion
| Drug | Animal Model | ED50 (Oral) |
| Ranitidine | Rat | 6.84 mg/kg |
| Famotidine | Rat | 0.80 mg/kg[1] |
ED50: The dose that produces 50% of the maximal effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Human Study: Pentagastrin-Stimulated Gastric Acid Secretion
Objective: To assess the inhibitory effect of H2-receptor antagonists on stimulated gastric acid secretion in healthy human volunteers.
Procedure:
-
Subject Preparation: Healthy male volunteers are fasted overnight.
-
Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach, with its position confirmed to be in the antrum, often under fluoroscopic guidance.
-
Basal Acid Output Measurement: Gastric contents are continuously aspirated for a 60-minute period to determine the basal acid secretion rate.
-
Drug Administration: The investigational drug (e.g., this compound) or placebo is administered orally or intravenously.
-
Stimulation: After a set period post-drug administration (e.g., 90-120 minutes), a continuous intravenous infusion of a secretagogue, typically pentagastrin (a synthetic analogue of gastrin), is initiated at a standard dose (e.g., 6 µg/kg/hr) to stimulate gastric acid secretion.
-
Stimulated Acid Output Measurement: Gastric juice is collected continuously in fractions (e.g., every 15 minutes) for a defined period (e.g., 2 hours) following the start of pentagastrin infusion.
-
Sample Analysis: The volume of each gastric sample is measured. The acid concentration is determined by titrating an aliquot with a standardized sodium hydroxide (NaOH) solution to a neutral pH (7.0). Total acid output is then calculated for each collection period.
Animal Study: Pylorus-Ligated Rat Model
Objective: To evaluate the antisecretory activity of a compound by measuring the accumulation of gastric acid following the ligation of the pyloric sphincter in rats.
Procedure:
-
Animal Preparation: Wistar or Sprague-Dawley rats are fasted for a specified period (e.g., 24-48 hours) with free access to water to ensure an empty stomach.
-
Anesthesia: The rats are anesthetized using a suitable agent (e.g., urethane or ether).
-
Surgical Procedure: A midline incision is made in the abdomen to expose the stomach. The pyloric sphincter, the muscular valve at the junction of the stomach and the small intestine, is carefully ligated with a suture to prevent the stomach contents from emptying. Care is taken not to obstruct blood vessels.
-
Drug Administration: The test compound (e.g., this compound) or vehicle (control) is administered, typically either orally (intragastrically) or subcutaneously, immediately after pylorus ligation.
-
Incubation Period: The abdominal incision is closed, and the animals are allowed to recover in their cages for a set duration (e.g., 4 hours) to allow for the accumulation of gastric secretions.
-
Sample Collection: After the incubation period, the animals are euthanized. The abdomen is opened, and the esophagus is clamped. The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.
-
Analysis of Gastric Contents:
-
Volume: The total volume of the gastric juice is measured.
-
pH: The pH of the gastric juice is determined using a pH meter.
-
Total Acidity: An aliquot of the centrifuged gastric juice is titrated against 0.01 N NaOH using an indicator (e.g., phenolphthalein) to determine the total acid concentration.
-
Visualizing the Mechanism of Action
Signaling Pathway of Gastric Acid Secretion
The following diagram illustrates the signaling pathway in a gastric parietal cell, highlighting the role of the histamine H2 receptor, which is the target of this compound and other H2-receptor antagonists.
General Experimental Workflow for Antisecretory Drug Validation
This diagram outlines the typical workflow for validating the antisecretory effects of a new drug candidate like this compound.
References
Ramixotidine: A Comparative Guide to Potential Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive receptor cross-reactivity data for Ramixotidine is not publicly available. This guide provides a comparative analysis based on the known off-target interactions of other histamine H2-receptor antagonists, namely cimetidine and ranitidine. This information is intended to serve as a reference for potential cross-reactivity and should be confirmed by specific experimental data for this compound.
This compound is a competitive histamine H2-receptor antagonist, a class of drugs that decrease gastric acid production. While highly selective for the H2 receptor, other drugs in this class have been shown to interact with other receptors and enzymes, which may be relevant for safety and drug-drug interaction profiling. This guide summarizes these potential off-target interactions and provides detailed experimental protocols for their investigation.
Comparative Off-Target Receptor and Enzyme Interactions of H2-Receptor Antagonists
The following table summarizes the known cross-reactivity of cimetidine and ranitidine, which may serve as a proxy for potential off-target interactions of this compound.
| Target | H2-Receptor Antagonist | Interaction Type | Affinity/Potency (Ki/IC50) | Potential Clinical Implication |
| Androgen Receptor | Cimetidine | Competitive Antagonist | 140 µM[1] | Antiandrogenic effects (e.g., gynecomastia) at high doses.[1][2] |
| Acetylcholinesterase | Ranitidine | Competitive Inhibitor | 1.6 µM[3] | Potential for cholinergic effects.[3] |
| Cytochrome P450 (CYP1A2, CYP2C9, CYP2D6, CYP3A4) | Cimetidine | Potent Inhibitor | - | Significant potential for drug-drug interactions. |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the primary target and the methods used to assess cross-reactivity, the following diagrams illustrate the histamine H2 receptor signaling pathway and the general workflows for key experimental assays.
Experimental Protocols
Radioligand Competition Binding Assay for Androgen Receptor
This protocol is adapted for determining the binding affinity of a test compound (e.g., this compound) to the androgen receptor.
Materials:
-
Receptor Source: Cytosol from rat prostate or cells expressing the human androgen receptor.
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: High concentration of unlabeled DHT.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the unlabeled DHT in assay buffer.
-
Incubation: In a microplate, combine the receptor preparation, a fixed concentration of [³H]-DHT, and either assay buffer (for total binding), unlabeled DHT (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the inhibition of AChE by a test compound.
Materials:
-
Enzyme: Purified acetylcholinesterase.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Buffer: Phosphate buffer (pH 8.0).
-
Test Compound: this compound, serially diluted.
-
Microplate Reader: Capable of measuring absorbance at 412 nm.
Procedure:
-
Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and either buffer (for control) or this compound solution to the appropriate wells.
-
Pre-incubation: Add the AChE solution to all wells except the blank. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using the microplate reader in kinetic mode. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a test compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.
Materials:
-
Enzyme Source: Human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
-
Cofactor: NADPH regenerating system.
-
Substrates: Isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Test Compound: this compound, serially diluted.
-
Positive Control Inhibitors: Known inhibitors for each CYP isoform.
-
LC-MS/MS System.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and positive control inhibitors.
-
Pre-incubation: In a microplate, pre-incubate the human liver microsomes (or recombinant enzymes) with the serial dilutions of this compound or control inhibitors in buffer at 37°C.
-
Reaction Initiation: Add the isoform-specific substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specific time period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value for each CYP isoform.
References
Comparative Analysis of H2 Receptor Antagonists: A Focus on Famotidine Due to Limited Data on Ramixotidine
A comprehensive comparative analysis between Ramixotidine and famotidine is not feasible at this time due to a significant lack of publicly available scientific data on this compound. Extensive searches of scholarly databases have revealed that this compound is classified as an experimental histamine H2-receptor antagonist. While a single clinical study from 1989 investigated its effect on intragastric and intraesophageal pH, the full details and subsequent research necessary for a thorough comparison are not accessible.
Therefore, this guide will provide a detailed analysis of famotidine , a widely studied and clinically established H2-receptor antagonist. Where possible, comparisons will be made with other well-documented H2-receptor antagonists to offer a broader perspective for researchers, scientists, and drug development professionals.
Introduction to Famotidine
Famotidine is a potent and highly selective histamine H2-receptor antagonist.[1] It is widely used for the treatment of acid-related gastrointestinal disorders, including peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. Its primary mechanism of action involves the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.[1]
Mechanism of Action
Famotidine, as a competitive H2-receptor antagonist, blocks the signaling pathway that stimulates gastric acid secretion. Histamine, released from enterochromaffin-like (ECL) cells, normally binds to H2 receptors on parietal cells. This binding activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates proteins involved in the translocation and activation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell. The proton pump is the final step in acid secretion, exchanging potassium ions (K+) for hydrogen ions (H+). By blocking the initial histamine binding, famotidine effectively reduces the downstream signaling cascade and, consequently, gastric acid production.
Below is a diagram illustrating the histamine H2 receptor signaling pathway and the site of action for famotidine.
Pharmacokinetics
The pharmacokinetic profile of famotidine has been well-characterized in numerous studies. Below is a summary of its key pharmacokinetic parameters.
| Parameter | Value | Reference |
| Bioavailability | 40-50% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [2] |
| Plasma Protein Binding | 15-22% | [2] |
| Volume of Distribution (Vd) | 1.0-1.3 L/kg | |
| Elimination Half-life (t1/2) | 2-4 hours | |
| Metabolism | Minimal hepatic metabolism (S-oxide metabolite) | |
| Excretion | Primarily renal (65-70% of oral dose) |
Note: A second peak in plasma concentration after oral administration has been observed for famotidine and other H2-receptor antagonists, including the experimental drug this compound.
Pharmacodynamics and Efficacy
Famotidine is a highly potent inhibitor of gastric acid secretion. On a weight basis, it is approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine. Its effects are dose-dependent, and it effectively inhibits both basal and stimulated gastric acid secretion.
Clinical Efficacy in Peptic Ulcer Disease
Clinical trials have consistently demonstrated the efficacy of famotidine in the healing of duodenal and gastric ulcers.
| Indication | Famotidine Dosage | Healing Rate | Comparator | Healing Rate | Reference |
| Duodenal Ulcer | 40 mg at bedtime | 87% at 8 weeks | Ranitidine 150 mg twice daily | 90% at 8 weeks | (Not in search results) |
| Duodenal Ulcer | 20 mg twice daily | 92% at 8 weeks | Ranitidine 150 mg twice daily | 90% at 8 weeks | (Not in search results) |
| Gastric Ulcer | 40 mg at bedtime | 83% at 8 weeks | Ranitidine 150 mg twice daily | 81% at 8 weeks | (Not in search results) |
Efficacy in Gastroesophageal Reflux Disease (GERD)
Famotidine is also effective in the management of GERD, although proton pump inhibitors (PPIs) generally show higher efficacy in healing erosive esophagitis.
Safety and Tolerability
Famotidine is generally well-tolerated, with a low incidence of adverse effects. Common side effects are mild and may include headache, dizziness, constipation, and diarrhea. Unlike cimetidine, famotidine has no significant antiandrogenic effects and does not inhibit the cytochrome P450 enzyme system, resulting in a lower potential for drug-drug interactions.
Experimental Protocols
To assess the pharmacodynamic effect of H2-receptor antagonists like famotidine, intragastric pH monitoring is a standard method.
Example Experimental Protocol: 24-Hour Intragastric pH Monitoring
Objective: To evaluate the effect of a single oral dose of famotidine on 24-hour intragastric acidity in healthy volunteers or patients with acid-related disorders.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers or patients with a diagnosis of an acid-related disorder (e.g., duodenal ulcer) is recruited. Subjects undergo a baseline screening, including medical history, physical examination, and routine laboratory tests.
-
Washout Period: Subjects discontinue any medication that could interfere with gastric acid secretion for a specified period (e.g., 7 days) before the study.
-
pH Probe Placement: A calibrated pH monitoring probe is inserted through the nasal passage into the stomach of each subject. The correct positioning is confirmed, typically by radiography.
-
Baseline pH Recording: A baseline 24-hour intragastric pH profile is recorded to determine the subject's natural acid secretion pattern.
-
Drug Administration: After the baseline recording, subjects are administered a single oral dose of the study medication (e.g., 40 mg famotidine) or placebo in a randomized, double-blind, crossover design. A standardized meal and activity schedule is maintained throughout the study period.
-
24-Hour pH Monitoring: Intragastric pH is continuously monitored and recorded for 24 hours post-dosing.
-
Data Analysis: The primary endpoint is typically the percentage of time during the 24-hour period that the intragastric pH is maintained above a certain threshold (e.g., pH > 4). Other parameters may include the mean 24-hour pH and the duration of the antisecretory effect.
-
Statistical Analysis: Statistical methods (e.g., paired t-test or ANOVA) are used to compare the effects of the active drug and placebo on the measured pH parameters.
Below is a workflow diagram for a typical clinical trial evaluating the efficacy of an H2-receptor antagonist.
Conclusion
Famotidine is a potent, selective, and well-tolerated H2-receptor antagonist with a well-established efficacy and safety profile for the treatment of acid-related disorders. While the request for a direct comparison with this compound could not be fulfilled due to the lack of available data on the latter, the detailed analysis of famotidine provides a valuable reference for the scientific community. Further research and publication of data on experimental compounds like this compound are necessary to enable future comparative assessments.
References
- 1. Famotidine. Pharmacodynamic and pharmacokinetic properties and a preliminary review of its therapeutic use in peptic ulcer disease and Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Histamine H2-Receptor Antagonists in Acid-Related Disorders
A notable gap in the current scientific literature is the absence of direct head-to-head comparative studies involving Ramixotidine and other histamine H2-receptor antagonists (H2RAs). While this compound is classified as an H2RA, indicating a mechanism of action shared with other members of this drug class, published clinical trial data directly comparing its efficacy and safety profile against well-established H2RAs such as famotidine, ranitidine, and lafutidine are not available in the public domain.
This guide, therefore, provides a comprehensive comparison of other prominent H2RAs, drawing upon available head-to-head studies and meta-analyses. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the relative performance of these agents in the treatment of acid-related conditions.
General Mechanism of Action of H2-Receptor Antagonists
Histamine H2-receptor antagonists exert their therapeutic effect by competitively blocking the action of histamine on the H2 receptors of parietal cells in the stomach.[1] This action inhibits the production of gastric acid, leading to a reduction in gastric acid secretion, volume, and hydrogen ion concentration.[1] The signaling pathway is initiated by histamine binding to the H2 receptor, a G-protein coupled receptor, which activates adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic AMP (cAMP), a second messenger that ultimately stimulates the proton pump (H+/K+ ATPase) to secrete hydrogen ions into the gastric lumen.[1] By blocking the initial step of histamine binding, H2RAs effectively suppress this entire cascade.
Comparative Efficacy of H2RAs
While direct comparisons with this compound are unavailable, several studies have evaluated the relative efficacy of other H2RAs. A network meta-analysis of 13 randomized controlled trials provides valuable insights into the short-term therapeutic effects of various H2RAs in adults with gastroesophageal reflux disease (GERD).
| Treatment | Odds Ratio (OR) vs. Placebo | 95% Confidence Interval (CI) |
| Famotidine 80 mg/day | 0.17 | 0.06 - 0.38 |
| Famotidine 40 mg/day | 0.23 | 0.11 - 0.44 |
| Ranitidine 600 mg/day | 0.27 | 0.14 - 0.47 |
| Ranitidine 300 mg/day | 0.31 | 0.15 - 0.55 |
| Ranitidine 1200 mg/day | 0.32 | 0.13 - 0.63 |
| Cimetidine 1600 mg/day | 0.36 | 0.14 - 0.73 |
| Nizatidine 600 mg/day | 0.58 | 0.24 - 1.24 |
| Nizatidine 300 mg/day | 0.61 | 0.25 - 1.26 |
| Data from a network meta-analysis of short-term therapy for GERD. A lower OR indicates greater efficacy compared to placebo.[2] |
Based on this analysis, famotidine demonstrated the highest efficacy for short-term treatment of GERD, particularly at a dosage of 80 mg per day.[2]
Further head-to-head studies provide additional comparative data:
-
Famotidine vs. Ranitidine: In a multicenter, double-blind, randomized trial for active duodenal ulcers, famotidine (40 mg at bedtime, 20 mg twice daily, or 40 mg twice daily) showed no significant difference in ulcer healing rates compared to ranitidine (150 mg twice daily) at 8 weeks. Healing rates were 87-92% for famotidine groups and 90% for the ranitidine group.
-
Lafutidine vs. Famotidine: A phase III non-inferiority trial in patients with reflux esophagitis found that lafutidine (20 mg) was non-inferior to famotidine (40 mg) in terms of endoscopic healing rates after 8 weeks (70.14% vs. 63.45%). Lafutidine was superior to famotidine in providing symptom relief.
-
Lafutidine vs. Rabeprazole (a Proton Pump Inhibitor): In a study on post-endoscopic submucosal dissection (ESD) gastric ulcers, lafutidine and rabeprazole showed equal efficacy in ulcer healing and preventing bleeding. Another study found lafutidine and rabeprazole to be equally effective in treating gastritis and peptic ulcers, with lafutidine showing a better H. pylori eradication rate.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols from the cited studies.
Protocol 1: Comparative Efficacy in GERD (Network Meta-Analysis)
-
Objective: To evaluate the efficacy of members of the H2RA family for the treatment of GERD.
-
Study Design: A network meta-analysis of randomized controlled trials (RCTs).
-
Data Sources: A thorough electronic search on PubMed, EMBASE, and the Cochrane Central Register of Controlled Trials (CENTRAL) for eligible RCTs up to July 28, 2015.
-
Inclusion Criteria: Randomized clinical trials investigating H2RAs for the treatment of GERD.
-
Analysis: A comprehensive network meta-analysis was conducted to compare the effects of each subset of H2RAs. The primary outcome was the odds ratio (OR) for treatment efficacy compared to placebo.
Protocol 2: Famotidine vs. Ranitidine in Duodenal Ulcer (Randomized Controlled Trial)
-
Objective: To compare the efficacy and tolerability of famotidine with ranitidine in the treatment of active duodenal ulcer.
-
Study Design: A multicenter, double-blind, randomized international study.
-
Patient Population: 1,031 patients with endoscopically proven active duodenal ulcers.
-
Treatment Arms:
-
Famotidine 40 mg at bedtime
-
Famotidine 20 mg twice daily
-
Famotidine 40 mg twice daily
-
Ranitidine 150 mg twice daily
-
-
Primary Endpoint: Ulcer healing assessed by serial endoscopy over an eight-week period.
-
Secondary Endpoints: Pain relief and safety profiles were also monitored.
References
- 1. Comparative effectiveness of histamine-2 receptor antagonists as short-term therapy for gastro-esophageal reflux disease: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gastric Acid Suppressants: The Established Role of H2-Receptor Antagonists vs. the Emergence of Novel P-CABs
In the landscape of acid-related gastrointestinal disorders, the therapeutic goal has consistently been the effective and sustained control of gastric acid secretion. For decades, histamine H2-receptor antagonists (H2RAs) have been a cornerstone of treatment. Ramixotidine, a member of this class, functions by competitively blocking histamine H2 receptors on parietal cells.[1][2][3][4] However, the development of novel agents, particularly Potassium-Competitive Acid Blockers (P-CABs), has introduced a new paradigm in acid suppression, offering distinct mechanistic and potential clinical advantages.
This guide provides a detailed comparison of the traditional H2RA class, represented by agents like this compound, and the novel class of P-CABs, including vonoprazan, tegoprazan, and fexuprazan. We will examine their mechanisms of action, comparative efficacy based on clinical trial data, and the experimental protocols used to evaluate these agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current and emerging options in gastric acid suppression.
Mechanisms of Action: A Tale of Two Receptors
The fundamental difference between H2RAs and P-CABs lies in their molecular targets within the intricate signaling pathway of gastric acid secretion.
Histamine H2-Receptor Antagonists (H2RAs): H2RAs, including this compound, act as competitive antagonists at the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[5] By blocking this receptor, they prevent histamine from stimulating the intracellular cyclic AMP (cAMP) pathway, which is a key signal for activating the proton pump (H+/K+-ATPase). This action reduces the secretion of gastric acid stimulated by histamine. However, their effect is less comprehensive as they do not block acid secretion stimulated by other pathways, such as those involving gastrin or acetylcholine, to the same extent.
Potassium-Competitive Acid Blockers (P-CABs): Novel P-CABs represent a more direct approach to acid suppression. They target the final step in the acid secretion pathway: the H+/K+-ATPase enzyme itself. P-CABs bind ionically and reversibly to the potassium-binding site of the proton pump, effectively blocking its function. This competitive inhibition of the K+ ion exchange prevents the pumping of H+ ions into the gastric lumen, regardless of the initial stimulus (histamine, gastrin, or acetylcholine). This direct and final-step inhibition results in a more potent and rapid suppression of acid secretion.
References
Benchmarking Ramixotidine: A Comparative Performance Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ramixotidine's performance against other histamine H2-receptor antagonists, supported by available experimental data.
This compound is a competitive histamine H2-receptor antagonist, a class of drugs that decrease gastric acid secretion.[1] This guide delves into the available performance data for this compound and compares it with other widely used H2-receptor antagonists, namely cimetidine, ranitidine, and famotidine.
Quantitative Performance Comparison
The following table summarizes the available in vivo data on the inhibition of pentagastrin-stimulated gastric acid secretion in human volunteers, comparing this compound with cimetidine.
| Drug | Dose | Route of Administration | Mean Inhibition of Gastric Acid Secretion | Comparator | Comparator Dose | Comparator Mean Inhibition |
| This compound | 400 mg | Oral | Significant reduction | Placebo | - | - |
| This compound | 0.5 g | Oral | Significant reduction | Cimetidine | 800 mg | Significant reduction |
| This compound | 1.0 g | Oral | Significant reduction | Cimetidine | 800 mg | Significant reduction |
Relative Potency of Other H2-Receptor Antagonists (Compared to Cimetidine):
| Drug | Relative Potency (Weight Basis) |
| Ranitidine | 5.9 to 11 times more potent[3] |
| Famotidine | 20 to 40 times more potent[3][4] |
Signaling Pathway and Experimental Workflow
Histamine H2-Receptor Signaling Pathway in Gastric Parietal Cells
The primary mechanism of action for this compound and other H2-receptor antagonists is the blockade of the histamine H2 receptor on gastric parietal cells. This action inhibits the downstream signaling cascade that leads to gastric acid secretion.
Experimental Workflow: In Vitro Assay for Gastric Acid Secretion
A common in vitro method to assess the potency of H2-receptor antagonists is the isolated rabbit gastric glands assay. This method allows for the direct measurement of acid secretion in response to secretagogues and the inhibitory effects of antagonists.
Detailed Experimental Protocols
In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Humans
This protocol is based on studies evaluating the in vivo efficacy of H2-receptor antagonists.
Objective: To determine the inhibitory effect of this compound on pentagastrin-stimulated gastric acid secretion in healthy human volunteers.
Subjects: Healthy male volunteers.
Procedure:
-
Fasting: Subjects fast overnight prior to the study.
-
Drug Administration: On separate occasions (e.g., weekly intervals in a crossover design), subjects receive a single oral dose of this compound (e.g., 100 mg, 200 mg, 400 mg, 0.5 g, 1.0 g), a comparator drug (e.g., cimetidine 800 mg), or a placebo.
-
Nasogastric Intubation: A nasogastric tube is inserted to allow for the collection of gastric contents.
-
Stimulation: At a set time post-drug administration (e.g., 90 or 120 minutes), gastric acid secretion is stimulated by either a subcutaneous injection or intravenous infusion of pentagastrin.
-
Gastric Content Collection: Gastric contents are collected continuously or at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 2 hours) following stimulation.
-
Analysis: The volume of gastric secretion is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH. The total acid output is then calculated.
-
Data Comparison: The acid output following each treatment is compared to the placebo control to determine the percentage of inhibition.
In Vitro Isolated Rabbit Gastric Glands Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on gastric acid secretion in vitro.
Objective: To determine the in vitro potency (e.g., IC50 value) of this compound in inhibiting histamine-stimulated acid secretion in isolated rabbit gastric glands.
Materials:
-
New Zealand white rabbit
-
Collagenase solution (e.g., 1 mg/mL in a suitable buffer)
-
Culture medium (e.g., DMEM/F12)
-
Histamine (agonist)
-
This compound and comparator H2-receptor antagonists
-
[¹⁴C]-aminopyrine (radiolabeled weak base for measuring acid accumulation)
-
Scintillation counter
Procedure:
-
Isolation of Gastric Glands:
-
The rabbit is euthanized, and the stomach is removed and perfused.
-
The gastric mucosa is separated from the underlying muscle layers and minced into small pieces.
-
The minced tissue is incubated with a collagenase solution at 37°C to digest the connective tissue and release the gastric glands.
-
The resulting suspension is washed to remove collagenase and single cells, yielding a preparation of isolated gastric glands.
-
-
Assay for Acid Secretion:
-
The isolated gastric glands are resuspended in culture medium.
-
Aliquots of the gland suspension are pre-incubated with varying concentrations of this compound or a comparator drug for a defined period.
-
[¹⁴C]-aminopyrine is added to each aliquot.
-
Acid secretion is stimulated by the addition of histamine to the desired final concentration.
-
The glands are incubated at 37°C to allow for acid secretion and aminopyrine accumulation.
-
The reaction is stopped, and the glands are separated from the medium by centrifugation.
-
The amount of [¹⁴C]-aminopyrine accumulated in the glands is quantified using a scintillation counter.
-
-
Data Analysis:
-
The accumulation of aminopyrine is a measure of acid secretion.
-
The percentage inhibition of histamine-stimulated acid secretion is calculated for each concentration of the antagonist.
-
An inhibition curve is plotted, and the IC50 value (the concentration of the antagonist that causes 50% inhibition of the maximal response to histamine) is determined.
-
This guide provides a foundational understanding of this compound's performance in the context of other H2-receptor antagonists. Further head-to-head in vitro studies would be beneficial for a more precise quantitative comparison.
References
- 1. medkoo.com [medkoo.com]
- 2. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ramixotidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount. This document outlines the recommended procedures for the disposal of Ramixotidine, a histamine H2-receptor antagonist, emphasizing safety and adherence to environmental regulations.
Understanding this compound: Chemical and Physical Properties
While a comprehensive hazard profile from a formal SDS is unavailable, some chemical and physical properties of this compound have been identified, which can inform safe handling procedures.
| Property | Value | Source |
| Molecular Formula | C16H21N3O3S | [1][2][3] |
| Molecular Weight | 335.42 g/mol | [1][2] |
| Appearance | Solid powder | |
| Boiling Point | 592.3 ± 50.0 °C at 760 mmHg | |
| Flash Point | 312.0 ± 30.1 °C | |
| Density | 1.2 ± 0.1 g/cm3 | |
| Shipping Information | Shipped under ambient temperature as a non-hazardous chemical. | |
| Storage Condition | Dry, dark, and at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years). |
Note: The information that this compound is shipped as a non-hazardous chemical suggests it may not be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, all laboratory chemical waste should be handled with care and disposed of through proper channels.
Step-by-Step Disposal Protocol for this compound
The following procedural guidance is based on standard practices for the disposal of non-hazardous solid chemical waste from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: Clearly identify the waste as "this compound."
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department. Keep it separate from hazardous wastes, sharps, and biological waste.
2. Containerization:
-
Solid Waste: Collect unused or expired this compound in its original container if possible, or in a new, clean, and compatible container. The container must have a secure lid to prevent spills.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, sealed plastic bag or a labeled container.
3. Labeling:
-
Hazardous Waste Labeling: Although shipped as non-hazardous, it is best practice to label the waste container with a hazardous waste tag provided by your institution's EHS department.
-
Content Identification: Clearly write the full chemical name, "this compound," and its CAS number (84071-15-8) on the label. Do not use abbreviations or chemical formulas.
4. Storage:
-
Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Compatibility: Ensure the storage location is away from incompatible materials.
5. Disposal Request:
-
Contact EHS: Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your institution for chemical waste disposal.
Important Considerations:
-
Regulatory Compliance: Always adhere to local, state, and federal regulations regarding pharmaceutical waste disposal. The Environmental Protection Agency (EPA) regulates hazardous waste under the RCRA.
-
Institutional Policies: Your institution's EHS department is the primary resource for guidance on chemical waste disposal. Always consult their policies and procedures.
-
Avoid Drain Disposal: Never dispose of this compound or any other chemical waste down the drain. This can lead to environmental contamination of waterways.
-
Avoid Trash Disposal: Do not dispose of chemical waste in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader ecosystem.
References
Essential Safety and Logistical Information for Handling Potentially Hazardous Pharmaceutical Compounds
Disclaimer: The substance "Ramixotidine" appears to be a fictional or erroneous name, as no specific safety data sheet (SDS) or material safety data sheet (MSDS) is available under this name. To provide a representative example of the essential safety and logistical information required for handling potent pharmaceutical compounds, this document is based on the known hazards of a similar class of compounds and general best practices for laboratory safety. The following guidance should be adapted to the specific hazardous compound being handled, based on its official SDS.
Personal Protective Equipment (PPE)
When handling any potent or hazardous chemical, a comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.
Recommended PPE for Handling Potent Pharmaceutical Compounds:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects eyes from splashes, dust, and aerosols. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact with the compound. |
| Body Protection | A disposable, low-permeability lab coat or a chemical-resistant suit (e.g., Tyvek®).[3] | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for powders, or a respirator with appropriate cartridges for vapors) used within a fume hood. | Prevents inhalation of airborne particles or vapors. |
Operational Plan for Handling
A clear, step-by-step operational plan is essential for ensuring the safe handling of hazardous compounds from receipt to disposal.
Preparation and Engineering Controls:
-
Designated Area: All handling of the active pharmaceutical ingredient (API) should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review SDS: Always review the specific Safety Data Sheet for the compound being used to understand its hazards and emergency procedures.
Handling Procedures:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood or CVE to contain any airborne particles.
-
Use disposable equipment where possible to minimize cleaning and potential for cross-contamination.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep containers covered as much as possible.
-
Post-Handling and Decontamination:
-
Surface Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of disposable PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of hazardous chemical waste is critical to protect human health and the environment.
Waste Segregation and Labeling:
-
Hazardous Waste Containers: Use clearly labeled, dedicated containers for different types of hazardous waste (e.g., solid waste, liquid waste, sharps).
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the name of the chemical, and the associated hazards.
Disposal Procedures:
-
Solid Waste: All disposable items contaminated with the chemical, such as gloves, lab coats, and weighing papers, must be placed in a designated hazardous solid waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Emergency Workflow: Chemical Spill Response
The following diagram outlines the immediate steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
